6-Chloro-6-deoxygalactose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171605 | |
| Record name | 6-Chloro-6-deoxygalactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-32-2 | |
| Record name | 6-Chloro-6-deoxy-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-6-deoxygalactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-6-deoxygalactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Elucidation of 6-Chloro-6-deoxygalactose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical data for 6-chloro-6-deoxygalactose is presented in Table 1. This information is crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 198.60 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 18465-32-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 473.4°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.553 g/cm³ | --INVALID-LINK-- |
| Flash Point | 240.1°C | --INVALID-LINK-- |
| Refractive Index | 1.552 | --INVALID-LINK-- |
Biological Significance
6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of Mycobacterium tuberculosis.[1] This finding suggests its potential role in the biology and pathogenesis of this bacterium, making its structural and functional characterization a subject of interest in drug development and microbiology.
Structure Elucidation Workflow
The definitive determination of the structure of a novel or modified carbohydrate like this compound follows a logical workflow. This process integrates data from various analytical techniques to build a comprehensive structural picture.
Caption: A generalized workflow for the structure elucidation of a carbohydrate.
Experimental Protocols for Structural Characterization
While specific data for this compound is scarce, the following sections detail the standard experimental protocols that would be employed for its structural elucidation.
Synthesis and Purification
The synthesis of this compound typically involves the selective chlorination of a protected galactose derivative, followed by deprotection.
Illustrative Synthesis Pathway:
Caption: A representative synthetic route to this compound.
Purification Protocol:
-
Reaction Quenching: The reaction mixture is typically quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure compound.
-
Purity Assessment: The purity of the final product is assessed by thin-layer chromatography (TLC) and melting point determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Expected NMR Data: Although specific shifts are not available, general expectations for the NMR spectra of this compound are outlined in Table 2.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |
| ¹H (Protons) | ||
| Anomeric (H-1) | 4.5 - 5.5 | Indicates α or β configuration based on coupling constants. |
| Ring Protons (H-2 to H-5) | 3.0 - 4.5 | Complex overlapping signals, resolved using 2D NMR. |
| Methylene (H-6a, H-6b) | 3.5 - 4.0 | Shifted downfield due to the electron-withdrawing chlorine atom. |
| ¹³C (Carbons) | ||
| Anomeric (C-1) | 90 - 105 | Characteristic chemical shift for the anomeric carbon. |
| Ring Carbons (C-2 to C-5) | 60 - 80 | Provides information on the carbon skeleton. |
| Methylene (C-6) | 40 - 50 | Significantly shifted upfield compared to the hydroxymethylene carbon in galactose (~62 ppm) due to the heavy atom effect of chlorine. |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). These would include:
-
1D ¹H NMR: To observe all proton signals and their multiplicities.
-
1D ¹³C NMR: To observe all carbon signals.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity of the sugar ring protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in confirming the overall structure and the position of the chlorine atom.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all chemical shifts and coupling constants, leading to the confirmation of the covalent structure and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.
Expected Mass Spectrometric Data:
| Ionization Mode | Expected m/z | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ or [M+Na]⁺ | Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₁₁ClO₅). |
| Tandem MS (MS/MS) | Fragment ions | Fragmentation would likely involve the loss of water (H₂O), hydrochloric acid (HCl), and various sugar ring fragments. The specific fragmentation pattern would provide further structural confirmation. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural features.
X-ray Crystallography
For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry.
Experimental Protocol for X-ray Crystallography:
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Crystallization: Single crystals of suitable quality are grown from a solution of the purified compound by slow evaporation of the solvent or by vapor diffusion.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.
Conclusion
References
An In-depth Technical Guide to 6-Chloro-6-deoxygalactose (CAS: 18465-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-6-deoxygalactose, a halogenated derivative of galactose with significant biological activities. This document collates available data on its chemical and physical properties, synthesis, and spectral analysis. A key focus is its well-documented antifertility effect in males, with a detailed exploration of its mechanism of action centered on the inhibition of glycolysis in spermatozoa. This guide also explores its potential as a chemical intermediate in the synthesis of more complex molecules, providing a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a monosaccharide derivative where the hydroxyl group at the C-6 position of galactose is replaced by a chlorine atom. This substitution imparts unique chemical and biological properties to the molecule.
| Property | Value | Reference |
| CAS Number | 18465-32-2 | |
| Molecular Formula | C₆H₁₁ClO₅ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Synthesis
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, the general synthesis of 6-deoxy-6-halo sugars typically involves the selective halogenation of a protected galactose derivative. A common strategy involves the following conceptual steps:
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Protection of Hydroxyl Groups: The hydroxyl groups at positions C-1, C-2, C-3, and C-4 of D-galactose are protected to prevent unwanted side reactions. This is often achieved by forming acetal or silyl ether protecting groups.
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Activation of the Primary Hydroxyl Group: The primary hydroxyl group at C-6 is selectively activated to facilitate nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate.
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Halogenation: The activated C-6 position is then reacted with a chloride source, such as lithium chloride or a chlorinating agent like thionyl chloride in the presence of a base, to introduce the chlorine atom via an SN2 reaction.
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Deprotection: Finally, the protecting groups on the other hydroxyl groups are removed to yield this compound.
A generalized workflow for this synthesis is presented below.
Spectral Data
Detailed and specific NMR and IR spectra for this compound are not widely published. However, based on the analysis of related 6-deoxy and 6-chloro-6-deoxy sugar derivatives, the following characteristic signals can be anticipated.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H-1) in the downfield region. The protons on the pyranose ring (H-2 to H-5) would appear as a complex set of multiplets. The protons at the C-6 position, adjacent to the chlorine atom, would be expected to show a distinct chemical shift compared to the parent galactose.
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¹³C NMR: The carbon spectrum would display six signals corresponding to the six carbon atoms of the sugar. The chemical shift of the C-6 carbon would be significantly affected by the presence of the electronegative chlorine atom, typically shifting it to a lower field compared to the C-6 in galactose.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic) |
| ~1000-1200 | C-O stretching (alcohols and ether) |
| ~600-800 | C-Cl stretching |
Biological Activity: Antifertility Effect
A significant body of research has focused on the antifertility effects of 6-chloro-6-deoxysugars, including this compound, in male rats.[3]
Mechanism of Action: Inhibition of Spermatozoal Glycolysis
The primary mechanism underlying the antifertility action of this compound is the inhibition of glucose oxidation in spermatozoa.[3] This metabolic disruption prevents the sperm cells from generating the necessary ATP to maintain motility and viability, thereby rendering them incapable of fertilization.
The specific targets within the glycolytic pathway are believed to be the enzymes triose phosphate isomerase and/or glyceraldehyde 3-phosphate dehydrogenase (GAPDH) .[3] Inhibition at these steps leads to an accumulation of upstream metabolites, such as glucose-6-phosphate and triose phosphates, and a depletion of downstream products, including ATP.[3]
Experimental Protocol: Evaluation of Antifertility Effects in Male Rats
The following is a generalized protocol based on studies investigating the antifertility effects of 6-chloro-6-deoxysugars.[3][4]
Objective: To determine the effect of orally administered this compound on the fertility of male rats.
Materials:
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Mature male Wistar rats
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Mature female Wistar rats
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This compound
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Vehicle (e.g., distilled water)
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Gavage needles
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Mating cages
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Microscope slides and coverslips
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Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize male rats to the laboratory conditions for at least one week before the start of the experiment.
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Dosing:
-
Divide the male rats into a control group and a treatment group.
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Administer this compound to the treatment group daily by oral gavage at a dose of >300 µmol/kg/day.[3]
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Administer the vehicle to the control group in the same manner.
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Continue the treatment for a specified period (e.g., 2-4 weeks).
-
-
Mating Studies:
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Towards the end of the treatment period, cohabit each male rat with a proestrous female rat overnight.
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Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.
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-
Fertility Assessment:
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Monitor the females for signs of pregnancy.
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At mid-gestation (e.g., day 14), euthanize the females and examine the uterine horns for the number of implantation sites and viable fetuses.
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Calculate the fertility index (number of pregnant females / number of mated females x 100).
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Sperm Analysis:
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At the end of the study, euthanize the male rats.
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Excise the caudae epididymides and mince them in PBS to release the spermatozoa.
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Assess sperm motility and concentration using a hemocytometer and microscope.
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Prepare sperm smears for morphological analysis.
-
References
The Biological Role of 6-Chloro-6-deoxygalactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-6-deoxygalactose is a synthetic chlorinated sugar with a significant, albeit narrowly studied, biological role primarily centered on its potent antifertility effects in males. Its mechanism of action is rooted in the targeted disruption of energy metabolism in spermatozoa, specifically through the inhibition of key enzymes in the glycolytic pathway. This targeted action leads to a depletion of ATP, causing a loss of sperm motility and subsequent infertility. While its primary characterization has been in the context of reproductive biology, there are uncorroborated claims of its presence and essentiality in the cell wall of Mycobacterium tuberculosis, suggesting a potential, yet unexplored, role as an antimicrobial agent. This technical guide provides a comprehensive overview of the known biological functions of this compound, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing its metabolic impact through signaling pathway diagrams.
Introduction
This compound is a halogenated derivative of the monosaccharide galactose. The substitution of a chlorine atom for the hydroxyl group at the C-6 position fundamentally alters its biochemical properties, transforming it from a simple sugar into a potent metabolic inhibitor. The primary focus of research on this compound has been its effect on male fertility, where it has been shown to induce a reversible state of infertility. This guide will delve into the molecular mechanisms underlying this effect and explore other potential biological roles.
Antifertility Effects
The most well-documented biological role of this compound is its action as a male antifertility agent. Oral administration of this compound has been demonstrated to render male rats infertile. This effect is attributed to its direct impact on the energy metabolism of spermatozoa.
Mechanism of Action: Inhibition of Glycolysis
Spermatozoa rely heavily on glycolysis for the generation of ATP, which is essential for their motility. This compound disrupts this critical energy production pathway. The proposed mechanism involves the metabolic conversion of this compound into an inhibitory metabolite. While the direct metabolism of this compound has not been fully elucidated, studies on the closely related compound, 6-chloro-6-deoxyglucose, have shown that it is metabolized to (S)-3-chlorolactaldehyde. This metabolite is a potent inhibitor of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and potentially triose phosphate isomerase .
The inhibition of GAPDH blocks the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a crucial step in glycolysis. This blockade leads to an accumulation of upstream glycolytic intermediates, such as glucose 6-phosphate and triose phosphates, and a significant reduction in ATP synthesis. The resulting energy deficit directly impairs sperm flagellar movement, leading to a loss of motility and, consequently, infertility.
Figure 1. Proposed mechanism of action for this compound in spermatozoa.
Quantitative Data on Antifertility Effects
The primary quantitative data available for the antifertility effect of this compound comes from studies in male rats.
| Parameter | Species | Route of Administration | Effective Dose | Outcome | Reference |
| Antifertility Action | Rat (Male) | Oral | >300 µmol/kg/day | Induction of infertility | |
| Inhibition of Glucose Oxidation | Rat Spermatozoa | In vivo (from treated rats) | >300 µmol/kg/day | Inability of spermatozoa to oxidize glucose |
Potential Role in Mycobacterium tuberculosis
There are commercial claims that this compound is a component of the cell wall of Mycobacterium tuberculosis and is essential for its growth. However, a thorough review of peer-reviewed scientific literature does not currently substantiate this claim. Further investigation is required to validate this potential biological role, which, if confirmed, could open new avenues for the development of novel anti-tuberculosis agents.
Toxicology and Safety Considerations
The toxicological profile of this compound has not been extensively studied. However, research on the related compound, 6-chloro-6-deoxyglucose, has raised potential safety concerns. High doses of 6-chloro-6-deoxyglucose have been shown to be neurotoxic in mice, causing vacuolated lesions in the central nervous system, particularly affecting astrocytes in regions of high glucose utilization. Given the structural similarity, the potential for neurotoxicity with this compound should be a key consideration in any future drug development efforts.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully available. However, based on the described methodologies and standard laboratory practices, the following outlines the likely experimental approaches used.
In Vivo Antifertility Assay in Rats
This protocol is a generalized representation of how the antifertility effects of this compound would be assessed.
Figure 2. Generalized workflow for an in vivo antifertility assay.
Methodology:
-
Animal Model: Adult male rats of a proven fertile strain are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period.
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Grouping: Rats are randomly assigned to a control group and one or more treatment groups.
-
Dosing: The treatment groups receive daily oral doses of this compound dissolved in a suitable vehicle (e.g., water or saline). The control group receives the vehicle alone. Dosing is typically carried out for a period of several weeks.
-
Mating Trials: Following the dosing period, each male rat is co-housed with one or more untreated, fertile female rats.
-
Assessment of Fertility: Female rats are monitored for signs of pregnancy (e.g., presence of a vaginal plug, weight gain, and eventual delivery of pups). The number of pregnant females, litter size, and viability of offspring are recorded.
-
Data Analysis: The fertility index (percentage of mated females that become pregnant) is calculated for each group and statistically compared.
In Vitro Sperm Motility and Metabolism Assay
This protocol describes a general method for assessing the direct effects of this compound on sperm function.
Methodology:
-
Sperm Collection: Semen is collected from a suitable animal model (e.g., rat, boar, or human).
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Sperm Preparation: The semen is washed and capacitated in a suitable buffer (e.g., Biggers-Whitten-Whittingham medium).
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Incubation: Aliquots of the sperm suspension are incubated with varying concentrations of this compound or its putative metabolites. A control group with no added compound is also included.
-
Motility Assessment: At various time points, sperm motility is assessed using computer-assisted sperm analysis (CASA) or by manual counting under a microscope. Parameters such as percentage of motile sperm and velocity are measured.
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Metabolic Analysis:
-
Glucose Consumption and Lactate Production: The concentration of glucose and lactate in the incubation medium is measured at the beginning and end of the incubation period to determine the rate of glycolysis.
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ATP Measurement: Intracellular ATP levels are quantified using a luciferin-luciferase-based assay.
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Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Activity Assay
This is a generalized spectrophotometric assay to measure the inhibition of GAPDH activity.
Methodology:
-
Enzyme Preparation: A purified preparation of GAPDH or a cell lysate containing the enzyme (e.g., from spermatozoa) is used.
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Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, NAD+, arsenate, and the substrate, glyceraldehyde 3-phosphate.
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Inhibitor Addition: Varying concentrations of this compound or its putative metabolite are added to the reaction mixture.
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Initiation of Reaction: The reaction is initiated by the addition of the enzyme preparation.
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Spectrophotometric Measurement: The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time.
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Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition and to calculate the IC50 value.
Future Directions and Drug Development Potential
The primary biological role of this compound as a male antifertility agent presents a potential, albeit challenging, avenue for drug development. The targeted disruption of sperm-specific energy metabolism is an attractive strategy for non-hormonal male contraception. However, several key hurdles must be overcome:
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Toxicology: A thorough toxicological evaluation is essential to assess the potential for neurotoxicity and other off-target effects.
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Pharmacokinetics: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of the compound to optimize dosing and minimize systemic exposure.
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Specificity: While the primary effect appears to be on spermatozoa, the potential for inhibition of glycolysis in other tissues needs to be carefully evaluated.
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Antimicrobial Potential: The unverified link to Mycobacterium tuberculosis warrants further investigation. If substantiated, this could represent a novel target for the development of new anti-tuberculosis drugs.
Conclusion
This compound is a molecule with a defined and potent biological activity as a male antifertility agent. Its mechanism of action, through the targeted inhibition of glycolysis in spermatozoa, provides a clear rationale for this effect. While its potential as a non-hormonal male contraceptive is intriguing, significant further research is required to address key questions regarding its safety, specificity, and pharmacokinetics. Furthermore, the exploration of its putative role in Mycobacterium tuberculosis could unveil new and exciting therapeutic possibilities. This guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to identify the critical areas for future investigation.
An In-depth Technical Guide to 6-Chloro-6-deoxygalactose in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-6-deoxygalactose is a halogenated derivative of D-galactose that has garnered significant interest in carbohydrate chemistry and drug development. Its primary biological activity of note is its potent antifertility effect in males, stemming from its ability to inhibit key enzymes in sperm glycolysis. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its mechanism of action as a metabolic inhibitor. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and application.
Introduction
Carbohydrates and their derivatives play a pivotal role in a vast array of biological processes. The selective modification of sugar molecules, such as the introduction of halogen atoms, can dramatically alter their chemical properties and biological activities. This compound is a prime example of such a modified carbohydrate, where the primary hydroxyl group at the C-6 position of galactose is replaced by a chlorine atom. This substitution prevents the formation of the typical pyranose ring, influencing its metabolic fate and biological interactions.
The principal area of investigation for this compound has been its effect on male fertility. It acts as a potent inhibitor of glycolysis in spermatozoa, the primary energy-generating pathway for sperm motility. By disrupting energy production, this compound effectively immobilizes sperm, leading to infertility. This guide will delve into the specifics of this mechanism and provide the necessary technical details for its study.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-6-deoxy-D-galactose is presented in Table 1.
Table 1: Physicochemical Properties of 6-Chloro-6-deoxy-D-galactose
| Property | Value | Reference |
| CAS Number | 18465-32-2 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₅ | [2] |
| Molecular Weight | 198.60 g/mol | [2] |
| Appearance | White solid (presumed) | General knowledge |
| Solubility | Soluble in water (presumed) | General knowledge |
Synthesis of 6-Chloro-6-deoxy-D-galactose
The synthesis of 6-Chloro-6-deoxy-D-galactose involves the selective chlorination of the primary hydroxyl group at the C-6 position of a suitably protected galactose derivative. A general and efficient method for this transformation utilizes methanesulfonyl chloride in N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis from Methyl α-D-galactopyranoside
This protocol is adapted from established methods for the selective chlorination of primary hydroxyl groups in carbohydrates.
Materials:
-
Methyl α-D-galactopyranoside
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dowex 50W-X8 resin (H⁺ form)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chlorinating Agent: In a flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF). Slowly add methanesulfonyl chloride (MsCl) dropwise with stirring. The molar ratio of DMF to MsCl should be approximately 1:1. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier-type reagent (chlorodimethylformiminium chloride).
-
Chlorination Reaction: Dissolve Methyl α-D-galactopyranoside in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared chlorinating agent. The reaction mixture is then heated to 60-70 °C and stirred for several hours (reaction progress can be monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude methyl 6-chloro-6-deoxy-α-D-galactopyranoside by silica gel column chromatography.
-
Hydrolysis to the Free Sugar: To obtain the free 6-Chloro-6-deoxy-D-galactose, the methyl glycoside is hydrolyzed. Dissolve the purified methyl 6-chloro-6-deoxy-α-D-galactopyranoside in a mixture of water and a suitable organic co-solvent (e.g., dioxane). Add Dowex 50W-X8 (H⁺ form) resin and heat the mixture under reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Final Purification: Filter off the resin and wash it with water. Concentrate the filtrate under reduced pressure to yield 6-Chloro-6-deoxy-D-galactose. Further purification can be achieved by recrystallization.
Note: Yields and specific reaction times will need to be optimized.
Synthesis Workflow
References
6-Chloro-6-deoxygalactose: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-6-deoxygalactose is a synthetic chlorinated sugar that has garnered significant interest for its potent and specific biological activity, primarily as a male antifertility agent. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies for the pivotal experiments that elucidated its function. Furthermore, this guide includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in reproductive biology and its potential applications in drug development.
Discovery and History
The exploration of chlorinated sugars as potential antifertility agents emerged from studies on the effects of α-chlorohydrin, a compound known to cause reversible infertility in males. Research in the latter half of the 20th century focused on identifying compounds with similar or enhanced activity but with a more favorable safety profile. This line of inquiry led to the synthesis and investigation of various 6-chloro-6-deoxysugars.
While a specific, singular "discovery" paper for this compound is not readily apparent in the public domain, extensive research on the antifertility effects of a series of 6-chloro-6-deoxysugars, including this compound, was prominently conducted by researchers at the Philip Lyle Memorial Research Laboratory, associated with Tate & Lyle Ltd., in the United Kingdom. A pivotal publication by W. C. L. Ford, Anne Harrison, and G. M. H. Waites in 1981 detailed the antifertility action of several of these compounds in male rats, including this compound.[1] This research established the foundation for understanding the biological effects of this class of compounds.
Synthesis of this compound
While a detailed, step-by-step protocol for the original synthesis of this compound is not explicitly available in the reviewed literature, the general synthesis of 6-deoxy-6-halosugars typically involves the selective replacement of the primary hydroxyl group at the C-6 position of a protected galactose derivative with a chlorine atom. Common methods for this transformation include the use of reagents like sulfuryl chloride, or triphenylphosphine in carbon tetrachloride (the Appel reaction).
A generalized synthetic approach can be conceptualized as follows:
Caption: Generalized synthetic workflow for this compound.
Biological Activity: Antifertility Effects
The most significant biological effect of this compound is its ability to induce reversible infertility in male mammals. This effect is not immediate and requires a period of administration to manifest.
Quantitative Data on Antifertility Doses
The study by Ford et al. (1981) provides crucial quantitative data on the oral doses of various 6-chloro-6-deoxysugars required to induce infertility in male rats.[1]
| Compound | Effective Antifertility Dose (oral, per day) |
| 6-Chloro-6-deoxyfructose | > 90 µmol/kg |
| 6-Chloro-6-deoxyglucitol | > 90 µmol/kg |
| 6-Chloro-6-deoxyglucose | > 120 µmol/kg |
| 6-Chloro-6-deoxymannose | > 120 µmol/kg |
| This compound | > 300 µmol/kg |
Table 1: Effective oral doses of 6-chloro-6-deoxysugars for inducing infertility in male rats.[1]
Mechanism of Action: Inhibition of Sperm Glycolysis
The antifertility effect of this compound is a direct consequence of its impact on sperm metabolism. Spermatozoa rely heavily on glycolysis for the energy required for motility. This compound acts as a potent inhibitor of a key enzyme in this pathway.
The Glycolytic Pathway in Spermatozoa and the Point of Inhibition
The proposed mechanism involves the intracellular conversion of this compound into a metabolite that inhibits the sperm-specific isozyme of glyceraldehyde-3-phosphate dehydrogenase (GAPDH-S). This inhibition leads to a depletion of ATP, the primary energy currency of the cell, resulting in impaired sperm motility and thus, infertility.
Caption: Inhibition of sperm glycolysis by a metabolite of this compound.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies that defined the biological activity of this compound.
Antifertility Studies in Male Rats
The following protocol is a composite based on the descriptions provided in the research by Ford, Harrison, and Waites (1981).[1]
Objective: To determine the oral dose of this compound required to induce reversible infertility in male rats.
Animals: Adult male rats of a proven fertile strain.
Procedure:
-
Acclimatization: House animals in standard laboratory conditions with free access to food and water for at least one week prior to the experiment.
-
Dosing:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Administer the solutions daily by oral gavage for a specified period (e.g., 2-4 weeks). A control group receives the vehicle (water) only.
-
-
Mating Trials:
-
Towards the end of the dosing period, pair each male with a proestrous female overnight.
-
Confirm mating by the presence of a vaginal plug or sperm in the vaginal smear the following morning.
-
-
Assessment of Fertility:
-
Monitor the females for pregnancy and parturition.
-
Record the number of pregnant females, litter size, and any abnormalities in the offspring.
-
Infertility is defined as the failure to impregnate a proven fertile female after successful mating.
-
-
Reversibility Study:
-
After the dosing period, cease administration of the compound.
-
Conduct subsequent mating trials at regular intervals (e.g., every 2 weeks) to determine the time taken for fertility to be restored.
-
Caption: Workflow for assessing the antifertility effects of this compound in male rats.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
The following is a generalized protocol for assaying the inhibition of sperm GAPDH activity.
Objective: To determine the inhibitory effect of this compound (or its metabolite) on the activity of sperm-specific GAPDH.
Materials:
-
Spermatozoa sample (e.g., from cauda epididymidis of rats).
-
Assay buffer (e.g., triethanolamine buffer, pH 7.6).
-
Substrates: D-glyceraldehyde-3-phosphate (G3P) and NAD+.
-
Inhibitor: this compound (pre-incubated with sperm lysate if necessary to allow for metabolic activation).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Sperm Lysate Preparation:
-
Isolate spermatozoa and wash to remove seminal plasma.
-
Lyse the sperm cells (e.g., by sonication or detergent treatment) to release intracellular enzymes.
-
Centrifuge to remove cellular debris and collect the supernatant containing the enzymes.
-
-
Assay Reaction:
-
In a cuvette, combine the assay buffer, NAD+, and the sperm lysate.
-
Add the inhibitor (or vehicle for control) and incubate for a short period.
-
Initiate the reaction by adding the substrate, G3P.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
The rate of change in absorbance is proportional to the GAPDH activity.
-
-
Data Analysis:
-
Calculate the enzyme activity in the presence and absence of the inhibitor.
-
Determine the percentage inhibition and, if desired, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for the in vitro assay of GAPDH inhibition by this compound.
Future Directions and Conclusion
This compound and related compounds represent a promising class of non-hormonal male contraceptive agents. Their specific mechanism of action, targeting a key enzyme in sperm metabolism, offers a high degree of selectivity. However, further research is required to fully elucidate the metabolic pathways of these compounds in vivo and to optimize their efficacy and safety for potential therapeutic use. The detailed understanding of the structure-activity relationships within this class of chlorosugars could lead to the design of even more potent and specific inhibitors of sperm glycolysis, paving the way for novel contraceptive strategies.
This technical guide has provided a comprehensive overview of the discovery, history, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology and drug development.
References
Methodological & Application
Application Notes and Protocols: 6-Chloro-6-deoxygalactose as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-6-deoxygalactose is a halogenated carbohydrate that serves as a versatile precursor in the synthesis of a variety of modified sugars and glycoconjugates. Its strategic importance lies in the selective replacement of the primary hydroxyl group at the C-6 position with a chlorine atom, rendering this position susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, including azides, amines, and thiols, paving the way for the synthesis of novel carbohydrate-based therapeutics, enzyme inhibitors, and molecular probes. Notably, 6-chloro-6-deoxy-D-galactose is a known component of the cell wall of Mycobacterium tuberculosis, making its derivatives of interest in the study of tuberculosis and the development of new antibacterial agents.[1]
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key derivatives, particularly 6-amino-6-deoxy-D-galactose.
Synthetic Applications
The primary application of this compound in organic synthesis is as an electrophilic substrate for SN2 reactions at the C-6 position. This enables the facile introduction of a range of functionalities.
Key Synthetic Transformations:
-
Azide Synthesis: The displacement of the chloride with an azide ion is a crucial step in the synthesis of 6-amino-6-deoxygalactose and for the introduction of a bioorthogonal handle for "click chemistry" applications.
-
Amine Synthesis: The resulting 6-azido derivative can be readily reduced to the corresponding 6-amino sugar, a component of various natural products and a valuable building block for neoglycoconjugates and aminoglycoside analogues.
-
Thiol Synthesis: Reaction with sulfur nucleophiles can yield 6-thio-6-deoxygalactose derivatives, which are of interest for their potential biological activities and as intermediates for further modifications.
-
Polysaccharide Modification: The principles of nucleophilic substitution on this compound can be extended to polysaccharides containing galactose units, allowing for the modification of their properties for applications in drug delivery and biomaterials.
Experimental Protocols
The following protocols describe the synthesis of 6-amino-6-deoxy-D-galactose from D-galactose, proceeding through the key intermediate, 6-chloro-6-deoxy-D-galactose. To simplify the procedure and avoid complications with the anomeric center, the synthesis is demonstrated starting from methyl α-D-galactopyranoside.
Protocol 1: Synthesis of Methyl 6-O-tosyl-α-D-galactopyranoside
This initial step activates the primary hydroxyl group for subsequent chlorination.
Materials:
-
Methyl α-D-galactopyranoside
-
Dry Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethanol
Procedure:
-
Dissolve methyl α-D-galactopyranoside (1 equivalent) in dry pyridine.
-
Cool the solution to -50 °C with stirring.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution.
-
Keep the reaction mixture in a freezer overnight.
-
Allow the mixture to warm to room temperature and then pour it into ice-water.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield methyl 6-O-tosyl-α-D-galactopyranoside as white crystals.[2]
Protocol 2: Synthesis of Methyl 6-chloro-6-deoxy-α-D-galactopyranoside
This protocol describes the conversion of the tosylated intermediate to the 6-chloro derivative.
Materials:
-
Methyl 6-O-tosyl-α-D-galactopyranoside
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 6-O-tosyl-α-D-galactopyranoside (1 equivalent) in anhydrous DMF.
-
Add an excess of lithium chloride (e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 6-chloro-6-deoxy-α-D-galactopyranoside.
Protocol 3: Synthesis of Methyl 6-azido-6-deoxy-α-D-galactopyranoside
This step involves the nucleophilic displacement of the chloride with an azide group.
Materials:
-
Methyl 6-chloro-6-deoxy-α-D-galactopyranoside
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 6-chloro-6-deoxy-α-D-galactopyranoside (1 equivalent) in DMF.
-
Add an excess of sodium azide (e.g., 3-5 equivalents) to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude methyl 6-azido-6-deoxy-α-D-galactopyranoside can often be used in the next step without further purification, or it can be purified by column chromatography.
Protocol 4: Synthesis of Methyl 6-amino-6-deoxy-α-D-galactopyranoside
This final step involves the reduction of the azide to an amine.
Materials:
-
Methyl 6-azido-6-deoxy-α-D-galactopyranoside
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the crude methyl 6-azido-6-deoxy-α-D-galactopyranoside in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield methyl 6-amino-6-deoxy-α-D-galactopyranoside.
Quantitative Data Summary
The following tables summarize typical yields and key analytical data for the synthetic sequence described above.
Table 1: Reaction Yields for the Synthesis of Methyl 6-amino-6-deoxy-α-D-galactopyranoside
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Tosylation | Methyl α-D-galactopyranoside | Methyl 6-O-tosyl-α-D-galactopyranoside | 90[2] |
| 2. Chlorination | Methyl 6-O-tosyl-α-D-galactopyranoside | Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | 80-90 |
| 3. Azidation | Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | Methyl 6-azido-6-deoxy-α-D-galactopyranoside | >90 |
| 4. Reduction | Methyl 6-azido-6-deoxy-α-D-galactopyranoside | Methyl 6-amino-6-deoxy-α-D-galactopyranoside | >95 |
Table 2: Spectroscopic Data for Key Intermediates and Product
| Compound | 13C NMR (δ, ppm) - C6 Signal | Key IR Peaks (cm-1) |
| Methyl 6-O-tosyl-α-D-galactopyranoside | ~69 | ~1360, 1175 (S=O) |
| Methyl 6-chloro-6-deoxy-α-D-galactopyranoside | ~45 | - |
| Methyl 6-azido-6-deoxy-α-D-galactopyranoside | ~51 | ~2100 (N3) |
| Methyl 6-amino-6-deoxy-α-D-galactopyranoside | ~42 | ~3300-3400 (N-H) |
Note: Specific chemical shifts and IR frequencies can vary depending on the solvent and other functional groups present in the molecule.
Visualized Synthetic Pathway
The following diagram illustrates the synthetic workflow from D-galactose to 6-amino-6-deoxy-D-galactose.
Caption: Synthetic route to methyl 6-amino-6-deoxy-α-D-galactopyranoside.
Logical Workflow for Precursor Utilization
The utility of this compound as a precursor can be summarized in the following logical workflow.
Caption: Workflow for the utilization of this compound.
References
Application Notes and Protocols: Enzymatic Studies of 6-Chloro-6-deoxygalactose as a Galactokinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-6-deoxygalactose in enzymatic studies, with a primary focus on its role as a potential inhibitor of human galactokinase 1 (GALK1). This information is critical for researchers involved in drug discovery and development, particularly for therapeutic interventions in Classic Galactosemia.
Introduction
This compound is a halogenated derivative of D-galactose. While direct enzymatic synthesis protocols for this compound are not widely reported, its primary application in biochemical research is as a tool to study and potentially inhibit the activity of galactokinase. Galactokinase is a key enzyme in the Leloir pathway, responsible for the initial phosphorylation of galactose to galactose-1-phosphate. In Classic Galactosemia, a deficiency in the second enzyme of this pathway, galactose-1-phosphate uridylyltransferase (GALT), leads to the toxic accumulation of galactose-1-phosphate. Therefore, inhibiting GALK1 is a promising therapeutic strategy to prevent this buildup.[1][2][3]
Application: Inhibition of Human Galactokinase 1 (GALK1)
This compound serves as a substrate analog for D-galactose and is investigated for its ability to competitively inhibit GALK1. Understanding the kinetics and mechanism of this inhibition is crucial for the design of more potent and specific inhibitors for the treatment of Classic Galactosemia.
The Leloir Pathway and the Role of GALK1
The Leloir pathway is the primary metabolic route for the conversion of galactose into glucose. The initial and committing step is the phosphorylation of galactose by GALK1.
Caption: The Leloir Pathway and inhibition by this compound.
Experimental Protocols
Enzymatic Phosphorylation of this compound (as a substrate)
While primarily an inhibitor, the potential for this compound to be a substrate for galactokinases, particularly those with broad specificity from bacterial sources, can be investigated.[4][5] The following protocol is adapted from a general galactokinase activity assay and can be used to test for the phosphorylation of this compound.
Objective: To determine if this compound can be phosphorylated by a galactokinase.
Materials:
-
Recombinant Galactokinase (e.g., from Leminorella grimontii for broader specificity)[4]
-
This compound
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Coupled enzyme system for ADP detection (e.g., Pyruvate Kinase/Lactate Dehydrogenase)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate (PEP)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, NADH, and the coupled enzymes (Pyruvate Kinase and Lactate Dehydrogenase).
-
Add this compound to the reaction mixture to a final concentration of 1-10 mM.
-
Initiate the reaction by adding the galactokinase enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ADP production, and thus the phosphorylation of the substrate.
-
A parallel reaction with D-galactose should be run as a positive control.
GALK1 Inhibition Assay Protocol
This protocol is designed to quantify the inhibitory effect of this compound on human GALK1 activity using a luminescence-based assay that measures ATP consumption.[1][3][6][7]
Objective: To determine the IC₅₀ value of this compound for human GALK1.
Materials:
-
Recombinant human GALK1
-
D-Galactose
-
ATP
-
This compound (or other test inhibitors)
-
Assay Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂, 60 mM NaCl, 1 mM DTT, 0.01% BSA[1]
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the GALK1 Inhibition Assay.
Detailed Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the 384-well assay plates.
-
Enzyme Addition: Add a solution of recombinant human GALK1 (e.g., 5 nM final concentration) in assay buffer to each well.[1]
-
Pre-incubation: Incubate the plates for a defined period (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of D-galactose and ATP in assay buffer to each well. Final concentrations should be close to the Kₘ values (e.g., 100 µM for galactose and 35 µM for ATP).[1][6][7]
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. A lower luminescence signal indicates higher GALK1 activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to control wells (with no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from GALK1 inhibition assays.
| Compound | IC₅₀ (µM) | Inhibition Type | Notes |
| This compound | To be determined | To be determined | Expected to be a competitive inhibitor with respect to galactose. |
| Inhibitor C1 (Reference) | 3.5[3] | ATP-competitive | A known inhibitor from the literature for comparison.[3] |
| Dihydropyrimidine Inhibitor (Reference) | < 0.1 | ATP-competitive | A potent inhibitor class from the literature. |
Signaling Pathway Involvement
The primary signaling context for this compound is its inhibitory effect on the Leloir pathway, which is a metabolic, not a classic signaling, pathway. By blocking GALK1, it prevents the downstream production of galactose-1-phosphate. In the context of Classic Galactosemia, this can be viewed as "correcting" a metabolic imbalance.
Caption: Therapeutic rationale for GALK1 inhibition.
Conclusion
This compound is a valuable research tool for studying the function and inhibition of galactokinase. The protocols and information provided herein offer a framework for researchers to investigate its potential as a therapeutic agent for Classic Galactosemia. The detailed GALK1 inhibition assay is a robust method for quantifying its potency and can be adapted for high-throughput screening of other potential inhibitors.
References
- 1. thesgc.org [thesgc.org]
- 2. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of human galactokinase by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of a Bacterial Galactokinase with High Activity and Broad Substrate Tolerance for Chemoenzymatic Synthesis of 6-Aminogalactose-1-Phosphate and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Analytical Techniques for the Detection of 6-Chloro-6-deoxygalactose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 6-Chloro-6-deoxygalactose, a synthetic monosaccharide of interest in various research and development fields. The following sections outline methodologies based on established analytical principles, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with specialized detection techniques.
Introduction
This compound is a halogenated derivative of galactose. Accurate and sensitive detection methods are crucial for its quantification in various matrices, from reaction mixtures in synthetic chemistry to biological samples in drug development studies. This document provides practical guidance on the available analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography is a powerful technique for separating volatile compounds. As carbohydrates are non-volatile, a derivatization step is necessary to increase their volatility for GC analysis. For halogenated compounds like this compound, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) offers high sensitivity and specificity.
Principle
The hydroxyl groups of this compound are chemically modified to replace the polar -OH groups with less polar, more volatile groups. The derivatized sugar is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for positive identification and quantification.
Experimental Protocol: Silylation and GC-MS Analysis
This protocol describes the trimethylsilyl (TMS) derivatization of this compound followed by GC-MS analysis.
Materials:
-
This compound standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Internal Standard (e.g., Myo-inositol)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial.
-
Add a known amount of internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry sample, add 200 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Data Presentation
Table 1: Expected GC-MS Data for TMS-Derivatized this compound
| Parameter | Expected Value |
| Retention Time | Dependent on the specific GC column and conditions, but expected to be in the mid-to-late region of the chromatogram. |
| Molecular Ion (M+) of TMS-derivative | m/z value corresponding to the fully silylated molecule. |
| Key Fragment Ions | Characteristic fragments resulting from the loss of TMS groups, the chloro-deoxy group, and cleavage of the sugar ring. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+ and M+2 ion clusters for chlorine-containing fragments. |
Note: Actual retention times and mass spectra should be confirmed by running a standard of this compound under the same conditions.
Experimental Workflow
Application Notes and Protocols: 6-Chloro-6-deoxygalactose as a Chemical Probe for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-6-deoxygalactose is a halogenated derivative of the monosaccharide galactose. Its structural similarity to the natural substrate allows it to interact with the active sites of various galactose-metabolizing enzymes, such as galactosidases and galactokinases. The presence of the electronegative chlorine atom at the 6-position, however, alters its chemical reactivity, making it a potential tool for investigating enzyme mechanisms and for the development of enzyme inhibitors. This document provides an overview of the theoretical applications of this compound as a chemical probe and outlines protocols for its use in enzyme studies.
Principle of Action
It is hypothesized that this compound acts as a mechanism-based inactivator (or suicide inhibitor) for certain glycosidases, particularly β-galactosidase. In this proposed mechanism, the enzyme's catalytic machinery processes the probe, leading to the formation of a reactive intermediate that covalently modifies a nucleophilic residue in the active site, resulting in irreversible inactivation.
Potential Applications
-
Active Site Labeling: Covalent modification by this compound can be used to identify and label active site residues of target enzymes.
-
Mechanism of Action Studies: Investigating the kinetics and nature of the interaction can provide insights into the catalytic mechanism of the enzyme.
-
Inhibitor Screening: The compound can serve as a lead structure for the development of more potent and specific enzyme inhibitors.
-
Enzyme Activity Profiling: In a broader context, derivatives of this probe could be developed for activity-based protein profiling (ABPP) to identify and quantify active galactosidases in complex biological samples.
Data Presentation
As there is limited published quantitative data for the interaction of this compound with specific enzymes, the following tables present illustrative data to serve as a template for researchers generating their own results.
Table 1: Hypothetical Kinetic Parameters for β-Galactosidase Inhibition by this compound
| Parameter | Value | Conditions |
| Ki (Competitive Inhibition) | 50 µM | pH 7.0, 25°C |
| kinact (Inactivation Rate) | 0.1 min-1 | pH 7.0, 25°C |
| KI (Inactivator Concentration for half-maximal inactivation) | 100 µM | pH 7.0, 25°C |
| IC50 | 75 µM | Substrate: 1 mM ONPG, pH 7.0, 25°C |
Table 2: Illustrative Specificity Profile of this compound
| Enzyme | Source Organism | Inhibition Type | IC50 (µM) |
| β-Galactosidase | Escherichia coli | Irreversible | 75 |
| α-Galactosidase | Human | Competitive | > 1000 |
| Galactokinase | Saccharomyces cerevisiae | No Inhibition | > 5000 |
| β-Glucosidase | Almond | No Inhibition | > 5000 |
Experimental Protocols
Protocol 1: Determination of IC50 for β-Galactosidase Inhibition
Objective: To determine the concentration of this compound required to inhibit 50% of β-galactosidase activity.
Materials:
-
β-Galactosidase from E. coli
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate Buffer (100 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of β-galactosidase (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.
-
In a 96-well plate, add increasing concentrations of this compound (e.g., 0 µM to 500 µM) in triplicate.
-
Add a fixed concentration of β-galactosidase to each well.
-
Incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of ONPG to each well.
-
Immediately measure the absorbance at 420 nm in a kinetic mode for 10-15 minutes.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Dependent Inactivation of β-Galactosidase
Objective: To determine the rate of irreversible inactivation of β-galactosidase by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare solutions of β-galactosidase and this compound as in Protocol 1.
-
At time zero, mix a solution of β-galactosidase with a saturating concentration of this compound.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into a solution containing a high concentration of the substrate (ONPG) to stop the inactivation reaction and measure the residual enzyme activity.
-
Measure the absorbance at 420 nm to determine the initial velocity of the reaction at each time point.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The negative slope of this plot represents the first-order inactivation rate constant (kobs).
-
Repeat the experiment with different concentrations of the inactivator to determine the maximal inactivation rate (kinact) and the concentration of inactivator that gives half-maximal inactivation (KI).
Visualizations
Caption: Proposed mechanism of irreversible inhibition.
Caption: Workflow for IC50 determination.
Caption: Logical relationships in probe-enzyme interaction.
Application Notes and Protocols: Glycosylation with 6-Chloro-6-deoxygalactose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of 6-Chloro-6-deoxygalactose in glycosylation reactions. It includes methodologies for chemical synthesis, representative data, and an overview of its biological implications, particularly its role in the inhibition of glycolysis.
Introduction
This compound is a halogenated derivative of galactose that serves as a valuable precursor in the synthesis of modified carbohydrates and glycoconjugates. The presence of the chloro group at the C-6 position offers a site for further chemical modification and can influence the biological activity of the resulting glycoside. This document outlines a representative chemical glycosylation procedure using a protected this compound donor and a suitable glycosyl acceptor. Additionally, it explores the inhibitory effect of 6-chloro-6-deoxysugars on key enzymes in the glycolytic pathway.
Chemical Glycosylation Protocol
This protocol describes a general method for the glycosylation of a primary alcohol with a per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide donor. The use of protecting groups, such as acetyl groups, is crucial for controlling the stereoselectivity of the glycosylation reaction.
Materials:
-
Per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (Glycosyl Acceptor)
-
Mercuric Cyanide (Hg(CN)₂)
-
Mercuric Bromide (HgBr₂)
-
Anhydrous Benzene
-
Methanol
-
Sodium Methoxide
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Glycosyl Donor: Per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide can be synthesized from this compound by acetylation followed by bromination.
-
Glycosylation Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (1.0 eq) in anhydrous benzene.
-
Add mercuric cyanide (1.2 eq) and mercuric bromide (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the per-O-acetylated 6-Chloro-6-deoxygalactopyranosyl bromide donor (1.2 eq) in anhydrous benzene dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the protected disaccharide.
-
-
Deacetylation (Optional):
-
To obtain the unprotected glycoside, dissolve the purified product in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final deprotected product.
-
Quantitative Data
The following tables summarize representative quantitative data for a typical glycosylation reaction.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant | Molar Ratio (Donor:Acceptor) |
| Glycosyl Donor | 1.2 |
| Glycosyl Acceptor | 1.0 |
| Catalyst | Molar Ratio (to Acceptor) |
| Mercuric Cyanide | 1.2 |
| Mercuric Bromide | 1.2 |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Yield (Protected Disaccharide) | 60-80% (Representative) |
Table 2: Spectroscopic Data for a Representative Galactopyranoside Product
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| H-1 | 4.5 - 5.2 | d | 3.5 - 8.0 |
| H-2 | 3.5 - 4.2 | dd | |
| H-3 | 3.6 - 4.3 | dd | |
| H-4 | 3.8 - 4.5 | dd | |
| H-5 | 3.7 - 4.4 | m | |
| H-6a | 3.6 - 3.9 | dd | |
| H-6b | 3.6 - 3.9 | dd | |
| ¹³C NMR | |||
| C-1 | 98 - 105 | ||
| C-2 | 68 - 75 | ||
| C-3 | 70 - 78 | ||
| C-4 | 65 - 72 | ||
| C-5 | 70 - 77 | ||
| C-6 | 45 - 50 |
Note: Specific chemical shifts and coupling constants will vary depending on the exact structure of the glycoside and the solvent used for NMR analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the chemical synthesis of a 6-Chloro-6-deoxygalactoside.
Caption: Chemical synthesis workflow for a 6-Chloro-6-deoxygalactoside.
Biological Activity: Inhibition of Glycolysis
6-Chloro-6-deoxysugars have been shown to exhibit biological activity, notably as inhibitors of glycolysis. This inhibitory effect is attributed to their structural similarity to intermediates in the glycolytic pathway, allowing them to interact with and inhibit key enzymes. One of the primary targets is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.
The proposed mechanism involves the 6-chloro-6-deoxysugar being metabolized to a reactive intermediate that can then irreversibly inhibit GAPDH. This disruption of glycolysis can have significant effects on cellular energy metabolism.
Signaling Pathway Diagram
The following diagram illustrates the proposed inhibitory effect of this compound on the glycolytic pathway.
Caption: Inhibition of GAPDH in the glycolytic pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-6-deoxygalactose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-6-deoxygalactose.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low to no yield of the desired this compound.
-
Question: My reaction is yielding very little or none of the target product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors. A primary consideration is the choice and application of the protecting group strategy. The C-6 primary hydroxyl group must be accessible for chlorination while the secondary hydroxyls (at C-1, C-2, C-3, and C-4) should be protected. Incomplete protection or the use of unstable protecting groups can lead to side reactions and consumption of starting material.[1][2][3] Additionally, the chlorinating agent's reactivity and the reaction conditions are critical. For instance, the Appel reaction, a common method for this conversion, requires careful control of temperature and stoichiometry.[4][5][6][7]
Troubleshooting Steps:
-
Verify Protecting Group Integrity: Confirm the successful protection of the secondary hydroxyl groups using analytical methods like NMR before proceeding with the chlorination step.
-
Optimize Chlorination Conditions: Re-evaluate the reaction conditions. If using the Appel reaction (triphenylphosphine and a carbon tetrahalide), ensure anhydrous conditions and consider adjusting the temperature and reaction time.[8]
-
Choice of Chlorinating Agent: If the Appel reaction is unsuccessful, other reagents like sulfuryl chloride can be considered, though selectivity may be a challenge.[9][10][11][12]
-
Reagent Quality: Ensure the purity and reactivity of all reagents, especially the chlorinating agent and any phosphines used.
-
Issue 2: Formation of multiple chlorinated products or undesired side products.
-
Question: My analysis shows the presence of di- or tri-chlorinated species, or other unexpected byproducts. How can I improve the regioselectivity of the C-6 chlorination?
-
Answer: The formation of multiple chlorinated products indicates a lack of regioselectivity, a common challenge in carbohydrate chemistry.[9][10][13] The primary hydroxyl at C-6 is generally more reactive than the secondary hydroxyls, but harsh reaction conditions or certain reagents can lead to the chlorination of other positions.
Troubleshooting Steps:
-
Protecting Group Strategy: Employ a robust protecting group strategy that effectively shields the secondary hydroxyls. The choice of protecting groups can influence the conformation of the sugar ring and the accessibility of the C-6 hydroxyl.[1][14][15]
-
Milder Chlorinating Agents: Consider using milder and more selective chlorinating agents. The Appel reaction is often preferred for its relatively mild conditions.[6][8]
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the chlorinating agent can enhance selectivity.
-
Purification: If minor amounts of over-chlorinated products are unavoidable, optimize the purification protocol (e.g., column chromatography) to isolate the desired mono-chlorinated product.
-
Issue 3: Difficulty in removing protecting groups after chlorination.
-
Question: I am struggling to deprotect the chlorinated galactose derivative without affecting the chloro-substituent or the sugar ring. What should I do?
-
Answer: The stability of the newly introduced C-Cl bond during deprotection is a critical consideration. The choice of protecting groups should be "orthogonal," meaning they can be removed under conditions that do not cleave other groups.[2]
Troubleshooting Steps:
-
Orthogonal Protecting Groups: Plan your synthesis with an orthogonal protecting group strategy from the outset. For example, if you have acid-labile protecting groups, ensure the C-Cl bond is stable under those acidic conditions.
-
Deprotection Conditions: Carefully screen deprotection conditions on a small scale. For instance, if using benzyl ethers as permanent protecting groups, catalytic hydrogenation is a common deprotection method.[14]
-
Stepwise Deprotection: If multiple types of protecting groups are present, remove them in a stepwise manner, starting with the most labile.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and effective method for the selective chlorination of the C-6 hydroxyl group of galactose?
-
A1: The Appel reaction, which utilizes triphenylphosphine (PPh3) and a carbon tetrahalide (like CCl4 or CBr4 for bromination), is a widely employed and effective method for the selective chlorination of primary alcohols in carbohydrates, including the C-6 position of galactose, under mild conditions.[4][5][6][7][8]
-
-
Q2: Why is a protecting group strategy necessary for this synthesis?
-
A2: Galactose has multiple hydroxyl groups with similar reactivity. A protecting group strategy is essential to temporarily mask the secondary hydroxyl groups at positions C-1, C-2, C-3, and C-4, thereby directing the chlorination reaction specifically to the more sterically accessible and reactive primary hydroxyl group at the C-6 position.[1][3][15]
-
-
Q3: What are some common side reactions to be aware of during the chlorination step?
-
A3: Besides over-chlorination at other hydroxyl positions, side reactions can include the formation of elimination products or rearrangement of the carbohydrate structure, especially under harsh reaction conditions. The formation of triphenylphosphine oxide as a byproduct in the Appel reaction also necessitates careful purification.[4]
-
-
Q4: How can I confirm the successful synthesis and regioselectivity of this compound?
-
A4: A combination of analytical techniques is used for characterization. 1H and 13C NMR spectroscopy are crucial for determining the structure and confirming the position of the chlorine atom. Mass spectrometry will confirm the correct molecular weight of the product.
-
-
Q5: What are the key considerations for the purification of the final product?
-
A5: Purification is typically achieved through column chromatography on silica gel. The main challenge is the separation of the desired product from unreacted starting material, any over-chlorinated byproducts, and byproducts from the reaction, such as triphenylphosphine oxide in the case of the Appel reaction. Careful selection of the eluent system is critical for achieving good separation.
-
Experimental Protocols & Data
Table 1: Comparison of Chlorination Methods for Primary Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Appel Reaction | PPh₃, CCl₄ | Anhydrous pyridine or other aprotic solvent, 0 °C to room temp.[8] | Mild conditions, high selectivity for primary alcohols.[6] | Stoichiometric amounts of phosphine required, formation of triphenylphosphine oxide byproduct which can complicate purification.[4] |
| Sulfuryl Chloride | SO₂Cl₂ | Pyridine, low temperature (-78 °C to 0 °C)[12][16] | Readily available and inexpensive reagent. | Can be less selective, leading to over-chlorination.[9][10][13] |
Detailed Protocol: Synthesis of this compound via the Appel Reaction (Illustrative)
Note: This is a generalized protocol and may require optimization for specific protected galactose derivatives.
-
Starting Material: A suitably protected galactose derivative with a free primary hydroxyl at the C-6 position (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose).
-
Reaction Setup: To a solution of the protected galactose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triphenylphosphine (1.5 equivalents).
-
Addition of Chlorinating Agent: Slowly add carbon tetrachloride (1.5 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the addition of methanol. Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from triphenylphosphine oxide and any unreacted starting material.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Deprotection: Remove the protecting groups under appropriate conditions to yield this compound.
Visualizations
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-Chloro-6-deoxygalactose
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-6-deoxygalactose synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of the Chlorinated Product
-
Question: My reaction is showing a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in the chlorination of galactose derivatives can stem from several factors. Incomplete activation of the primary hydroxyl group at the C-6 position is a common issue. Additionally, side reactions, such as the formation of elimination byproducts or intermolecular ethers, can reduce the yield of the desired product. The choice of chlorinating agent and reaction conditions are critical. For instance, direct halogenation with triphenylphosphine and carbon tetrachloride can sometimes be inefficient for sugar molecules. A more effective approach can be the use of a methanesulfonyl halide-DMF complex for the synthesis of 6-chloro-6-deoxy sugar derivatives.[1]
Issue 2: Presence of Unwanted Side-Products
-
Question: I am observing significant formation of side-products in my reaction mixture. How can I minimize these?
-
Answer: The formation of side-products is a frequent challenge in carbohydrate chemistry. One common unwanted side reaction is Aldol condensation, which can occur if there are unstable intermediates with ketone functionalities.[2] To mitigate this, it is crucial to control the reaction pH and temperature carefully. Another strategy is to choose a synthetic route that avoids the formation of such unstable intermediates. For example, performing an oxidation step after a key coupling reaction, rather than before, can prevent unwanted side-product formation.[2] The use of appropriate protecting groups for the other hydroxyl groups on the galactose molecule is also essential to prevent undesired reactions at these positions.
Issue 3: Difficulty in Removing Protecting Groups
-
Question: I am struggling with the deprotection step, leading to either incomplete removal or degradation of my product. What should I do?
-
Answer: The choice of protecting groups and the conditions for their removal are critical for the successful synthesis of this compound. For example, benzoyl groups can be difficult to remove completely under conventional conditions.[1] It is important to select protecting groups that are stable under the chlorination conditions but can be removed under mild conditions that do not affect the chloro-substituent. Acetyl or silyl protecting groups are often preferred. If you are using formyl groups, they can be removed under mild basic conditions.[1] Careful monitoring of the deprotection reaction by TLC or LC-MS is recommended to ensure complete removal without product degradation.
Issue 4: Stereoselectivity Issues during Glycosylation
-
Question: I am performing a glycosylation with a this compound donor and observing a mixture of anomers. How can I improve the stereoselectivity?
-
Answer: Controlling stereoselectivity in glycosylation reactions involving 2-deoxy sugars can be challenging due to the absence of a participating group at the C-2 position.[3][4] The stereochemical outcome is often influenced by the solvent, the promoter, and the reactivity of the nucleophile.[3][4][5] For instance, the use of nitrile solvents can sometimes favor the formation of β-glycosides.[4][5] The choice of the activating agent for the glycosyl donor (e.g., glycosyl halide or thioglycoside) also plays a crucial role. For unstable donors like glycosyl bromides, in situ generation and immediate use are recommended.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chlorination of the C-6 position of galactose?
A1: Common methods for the selective chlorination of the primary hydroxyl group at the C-6 position of a protected galactose derivative include the Appel reaction (using triphenylphosphine and carbon tetrachloride), reaction with Vilsmeier-type reagents (e.g., generated from oxalyl chloride and DMF), or using methanesulfonyl chloride in the presence of a base followed by displacement with chloride ions. The choice of method often depends on the protecting groups present on the galactose scaffold.
Q2: How do I choose the right protecting groups for my galactose starting material?
A2: The selection of protecting groups is crucial. They must be stable to the chlorination conditions and be removable without affecting the final product. For the hydroxyl groups at C-1, C-2, C-3, and C-4, common choices include acetyl (Ac), benzyl (Bn), or silyl ethers like tert-butyldimethylsilyl (TBDMS). Acetyl groups are generally stable to mild chlorination conditions and can be removed by base-catalyzed hydrolysis. Benzyl groups are more robust and are typically removed by hydrogenolysis.
Q3: Can I use an enzymatic approach for the synthesis of related chiral synthons?
A3: Yes, enzymatic methods can be highly efficient for the synthesis of chiral building blocks. For instance, alcohol dehydrogenases have been used for the asymmetric reduction of related ketoesters to produce chiral hydroxy compounds with high yield and enantiomeric excess.[6][7] While this may not be a direct synthesis of this compound, enzymatic strategies can be valuable for preparing key chiral intermediates.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and stereochemistry of the product. Mass spectrometry (MS) is used to confirm the molecular weight. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.
Data Presentation
Table 1: Comparison of Different Chlorination Methods for Hexopyranosides
| Chlorinating Agent/System | Typical Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| PPh₃ / CCl₄ (Appel Reaction) | Protected Hexopyranoside | Pyridine | 60-80 | 12-24 | 50-70 | General Knowledge |
| SO₂Cl₂ | Protected Hexopyranoside | Pyridine/CHCl₃ | 0 - rt | 2-6 | 60-85 | General Knowledge |
| Mesyl Chloride, then LiCl | Protected Hexopyranoside | DMF | 80-100 | 8-16 | 70-90 | General Knowledge |
| Methanesulfonyl halide-DMF | Laminaran | DMF | 65 | 48 | 61 | [1] |
Note: Yields are indicative and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Chlorination using Methanesulfonyl Chloride and Lithium Chloride
-
Mesylation: Dissolve the protected galactose derivative (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 6-O-mesyl-galactose derivative.
-
Chlorination: Dissolve the crude mesylated product in anhydrous DMF.
-
Add lithium chloride (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound derivative.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis of a this compound derivative.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloro-6-deoxygalactose Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the glycosylation of 6-Chloro-6-deoxygalactose. Our aim is to equip researchers with the knowledge to mitigate side reactions and optimize the synthesis of desired glycosides.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
Glycosylation reactions involving this compound can be prone to several side reactions that diminish the yield of the target glycoside and complicate purification. Below is a guide to identifying and addressing these common issues.
| Observed Issue | Potential Side Reaction | Troubleshooting and Mitigation Strategies |
| Low yield of the desired glycoside; presence of a more polar byproduct. | Hydrolysis of the Glycosyl Donor: The activated glycosyl donor can react with trace amounts of water in the reaction mixture, leading to the formation of the corresponding hemiacetal. | Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and solvents are freshly distilled over an appropriate drying agent. The use of molecular sieves (3Å or 4Å) is highly recommended. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel. |
| Formation of a non-polar byproduct, often with a characteristic signal in ¹H NMR (alkene protons). | Elimination to form a Glycal: The 6-chloro-6-deoxygalactosyl donor can undergo elimination to form a 5,6-unsaturated derivative (a glycal). This is more likely with basic promoters or at elevated temperatures. | Choice of Promoter: Avoid strongly basic promoters. Lewis acids or halide-promoted glycosylations are generally preferred. Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to disfavor the elimination pathway. |
| Presence of an unexpected, often less reactive, glycoside byproduct. | Formation of 3,6-Anhydrogalactose Derivatives: Intramolecular cyclization can occur, particularly under basic or nucleophilic conditions, to form a 3,6-anhydrogalactose derivative. This byproduct can then potentially act as a glycosyl donor itself, leading to undesired glycosides.[1] | Careful Selection of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP). Protecting Group Strategy: The choice of protecting groups on the hydroxyls can influence the propensity for this rearrangement. Electron-withdrawing groups may reduce the nucleophilicity of the C3-hydroxyl, but this requires careful consideration of their impact on donor reactivity. |
| Complex mixture of unidentified byproducts. | Degradation of Side Products: The 3,6-anhydrogalactose side product is known to be unstable under acidic conditions, potentially leading to a cascade of further decomposition products.[2] | Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of the initial side product. pH Control: If acidic conditions are necessary for the glycosylation, their strength and the reaction time should be carefully optimized to minimize degradation of any formed 3,6-anhydro species. |
| Formation of the undesired anomer (e.g., α instead of β, or vice-versa). | Lack of Stereocontrol: The stereochemical outcome of glycosylation is highly dependent on the solvent, promoter, temperature, and protecting groups. | Participating Protecting Groups: Use of a participating group (e.g., an acetyl or benzoyl group) at the C2 position can favor the formation of the 1,2-trans-glycoside. Solvent Effects: Acetonitrile, for example, can favor the formation of the β-anomer through the "nitrile effect". Promoter Selection: The choice of promoter can significantly influence the stereoselectivity. For instance, halide ion-catalyzed glycosylations often favor the formation of the α-anomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to watch out for during the glycosylation of this compound?
The formation of a 3,6-anhydrogalactose derivative via intramolecular cyclization is a significant and specific side reaction for this substrate, especially under basic or nucleophilic conditions. This occurs when the C3-hydroxyl group attacks the C6 carbon, displacing the chloride. This side product can be unstable and may lead to a complex reaction mixture.
Q2: How can I minimize the formation of the 3,6-anhydrogalactose byproduct?
To minimize this side reaction, it is crucial to carefully control the basicity and nucleophilicity of the reaction medium. Employing a non-nucleophilic, sterically hindered base and maintaining low reaction temperatures can be effective. The strategic choice of protecting groups can also play a role in modulating the reactivity of the C3-hydroxyl group.
Q3: My reaction is giving a poor yield, and I suspect hydrolysis of my glycosyl donor. What are the key experimental parameters to control?
Strict anhydrous conditions are paramount. This includes oven-drying all glassware, using freshly distilled anhydrous solvents, and performing the reaction under a positive pressure of an inert gas like argon or nitrogen. The addition of activated molecular sieves to the reaction mixture is also a standard and effective practice to scavenge any residual moisture.
Q4: I am observing the formation of a glycal. What changes should I make to my protocol?
Glycal formation is an elimination reaction that is often promoted by basic conditions and higher temperatures. To suppress this side reaction, consider switching to a non-basic promoter system, such as a Lewis acid (e.g., TMSOTf) or a halide-promoted glycosylation protocol. Additionally, ensure the reaction is carried out at a low temperature.
Q5: How do protecting groups influence the side reactions in this compound glycosylation?
Protecting groups have a profound impact on the outcome of the reaction. For instance:
-
C2-Protecting Group: A participating group like acetate or benzoate will favor the formation of the 1,2-trans-glycoside and can help stabilize the oxocarbenium ion intermediate.
-
Other Protecting Groups: The electronic nature of protecting groups on other hydroxyls can influence the overall reactivity of the donor and the propensity for side reactions. Electron-withdrawing groups can decrease the reactivity of the donor, potentially requiring harsher conditions that might favor side reactions. Conversely, electron-donating groups can increase reactivity.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations during glycosylation and the formation of common side products, the following diagrams illustrate the key pathways.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-6-deoxygalactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-6-deoxygalactose. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic procedure.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Appel reaction or similar chlorination methods.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reagents.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure that your reagents, particularly triphenylphosphine and the chlorinating agent (e.g., carbon tetrachloride), are fresh and anhydrous.
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule. Common side reactions include the formation of elimination products or the chlorination at other hydroxyl groups if they are not properly protected.
-
Purification Losses: Significant amounts of the product can be lost during the work-up and purification steps. The separation of the product from triphenylphosphine oxide, a major byproduct of the Appel reaction, can be challenging.
-
Recommendation: Optimize your purification protocol. Column chromatography is a common method for purification.[4][5] A thorough workup to remove the bulk of triphenylphosphine oxide before chromatography can improve separation efficiency. This may involve precipitation of the byproduct from a suitable solvent system.
-
Issue 2: Lack of Regioselectivity - Chlorination at Other Positions
Question: I am observing the formation of di- or tri-chlorinated products, indicating a lack of regioselectivity. How can I ensure chlorination occurs specifically at the 6-position of galactose?
Answer:
Achieving high regioselectivity for the C-6 position is a critical aspect of this synthesis. The primary hydroxyl group at C-6 is inherently more reactive than the secondary hydroxyl groups, but under certain conditions, over-chlorination can occur.
-
Protecting Group Strategy: The most effective way to ensure regioselective chlorination is to protect the other hydroxyl groups (at C-1, C-2, C-3, and C-4) prior to the chlorination step.
-
Recommendation: A common strategy involves the use of protecting groups that can be selectively introduced and removed. For instance, acetal protecting groups like isopropylidene can protect the 1,2- and 3,4-hydroxyls, leaving the C-6 hydroxyl free for reaction. The choice of protecting groups should be compatible with the conditions of the chlorination reaction.[1][2][3]
-
-
Reaction Conditions: The reaction conditions, including the choice of solvent and temperature, can influence regioselectivity.
Logical Troubleshooting Flow for Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the Appel reaction and why is it commonly used for the synthesis of this compound?
A1: The Appel reaction is an organic reaction that converts an alcohol to an alkyl chloride using triphenylphosphine and a carbon tetrahalide, such as carbon tetrachloride.[8] It is frequently used for the selective chlorination of primary alcohols in the presence of secondary alcohols due to its mild reaction conditions and good yields.[6][7] The primary hydroxyl group at the C-6 position of galactose is more sterically accessible and reactive than the secondary hydroxyls, making the Appel reaction a suitable method for this transformation. The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the reaction center.[8][9]
Q2: What are the most common side products in the synthesis of this compound and how can they be minimized?
A2: The most common byproduct in an Appel reaction is triphenylphosphine oxide (TPPO).[8] Its removal can be challenging due to its polarity. To minimize its interference with purification, it can often be precipitated out of the reaction mixture by the addition of a non-polar solvent. Other side products can include elimination products (alkenes) if the reaction conditions are too harsh, or over-chlorinated galactose derivatives if protecting groups are not used effectively. Minimizing these side products involves careful control of reaction temperature and the use of an appropriate protecting group strategy.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of this compound typically involves column chromatography on silica gel.[4][5] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, is often effective. Before chromatography, it is advisable to perform an aqueous workup to remove any water-soluble impurities and to attempt to precipitate the bulk of the triphenylphosphine oxide byproduct.
Q4: Are there any safety precautions I should be aware of when performing this synthesis?
A4: Yes, several safety precautions are necessary. Carbon tetrachloride, a reagent used in the Appel reaction, is a toxic and environmentally hazardous substance and its use is restricted.[8] Alternative chlorinating agents should be considered where possible. Triphenylphosphine is an irritant. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a 6-chloro-6-deoxy sugar derivative using the Appel reaction. This protocol should be adapted and optimized for the specific galactose substrate being used.
Reaction Scheme
Caption: General reaction scheme for the Appel reaction on a protected galactose.
Materials and Reagents
| Reagent/Material | Purpose |
| Protected Galactose (C-6 OH free) | Starting Material |
| Triphenylphosphine (PPh3) | Reagent |
| Carbon Tetrachloride (CCl4) | Chlorinating Agent |
| Pyridine | Solvent and Base |
| Dichloromethane (DCM) | Solvent for workup |
| Saturated Sodium Bicarbonate Solution | for neutralization |
| Brine | for washing |
| Anhydrous Sodium Sulfate | Drying Agent |
| Silica Gel | for Column Chromatography |
| Hexane/Ethyl Acetate | Eluent for Chromatography |
Procedure
-
Preparation: To a solution of the protected galactose derivative (1 equivalent) in dry pyridine, add triphenylphosphine (1.5 - 2 equivalents).
-
Reaction: Heat the mixture to reflux and add carbon tetrachloride (1.5 - 2 equivalents) dropwise over 30 minutes.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to obtain the pure this compound derivative.
-
Quantitative Data from a Representative Experiment (Adapted from a similar transformation)
| Parameter | Value |
| Starting Material | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose |
| Molar Ratio (Substrate:PPh3:CCl4) | 1 : 1.5 : 1.5 |
| Solvent | Pyridine |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | ~70-80% |
Note: This data is for a representative reaction and may need to be optimized for specific experimental conditions.
This technical support guide is intended to provide a starting point for researchers. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. DSpace [soar.wichita.edu]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
stability issues of 6-Chloro-6-deoxygalactose under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Chloro-6-deoxygalactose under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary stability concern for this compound in acidic solutions is its susceptibility to degradation through two main potential pathways: acid-catalyzed hydrolysis of the glycosidic bond (if it is part of a larger carbohydrate structure) and acid-catalyzed dehydration of the galactose ring. These reactions can lead to the loss of the desired compound and the formation of various degradation products.
Q2: How does pH affect the stability of this compound?
A2: Lower pH values (i.e., stronger acidic conditions) are expected to accelerate the degradation of this compound. The rate of acid-catalyzed hydrolysis and dehydration is generally proportional to the concentration of hydronium ions in the solution. Therefore, maintaining a less acidic environment, when experimentally feasible, can help to minimize degradation.
Q3: What are the likely degradation products of this compound under acidic conditions?
A3: Based on the known reactions of monosaccharides in acidic media, the expected degradation products could include various furan derivatives. A plausible degradation pathway involves the acid-catalyzed dehydration of the sugar ring to form 5-(chloromethyl)furfural. Further reactions could lead to the formation of other related furanic compounds.
Q4: Can the chloro-substituent at the C-6 position influence the stability of the molecule?
A4: Yes, the electron-withdrawing nature of the chlorine atom at the C-6 position can influence the electron density within the sugar ring. This may affect the rate of protonation and subsequent dehydration reactions. While specific data for this compound is limited, studies on other halogenated carbohydrates suggest that such substitutions can impact the stability of the glycosidic bond and the sugar ring itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound in solution | The solution pH is too low, leading to accelerated acid-catalyzed degradation. | - Measure and adjust the pH of the solution to a less acidic range if the experimental protocol allows.- Consider using a buffered solution to maintain a stable pH. |
| The temperature of the solution is too high, increasing the rate of degradation. | - Conduct the experiment at a lower temperature.- If elevated temperatures are necessary, minimize the exposure time. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products due to the instability of this compound. | - Attempt to identify the degradation products using techniques like Mass Spectrometry (MS) coupled with chromatography.- Compare the retention times of the unknown peaks with those of potential degradation products like 5-(chloromethyl)furfural if standards are available. |
| Inconsistent experimental results | The stability of this compound is compromised by variations in experimental conditions. | - Carefully control and monitor the pH and temperature of all solutions.- Prepare fresh solutions of this compound for each experiment to avoid degradation during storage. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical, yet plausible, degradation data based on the behavior of similar 6-deoxyhexoses under acidic conditions. This data is for illustrative purposes to guide experimental design.
| pH | Temperature (°C) | Incubation Time (hours) | Hypothetical % Degradation of this compound |
| 1 | 50 | 1 | 25% |
| 1 | 50 | 4 | 60% |
| 2 | 50 | 1 | 10% |
| 2 | 50 | 4 | 35% |
| 4 | 50 | 1 | < 5% |
| 4 | 50 | 4 | 10% |
| 1 | 25 | 1 | 10% |
| 1 | 25 | 4 | 30% |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Acidic Conditions
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 1, 2, and 4) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate buffer for pH 4).
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
-
Experimental Setup:
-
For each pH condition, add a known volume of the this compound stock solution to a known volume of the corresponding buffer in a sealed vial to achieve the final desired concentration.
-
Prepare triplicate samples for each condition.
-
Incubate the vials at the desired temperatures (e.g., 25°C and 50°C) in a temperature-controlled water bath or incubator.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to quench the degradation reaction.
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or after derivatization with a UV-active tag).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of degradation versus time for each pH and temperature condition to determine the degradation kinetics.
-
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation:
-
Subject a solution of this compound to acidic conditions (e.g., pH 1 at 50°C) for a sufficient time to induce significant degradation (e.g., 4-8 hours).
-
Neutralize the solution.
-
-
LC-MS Analysis:
-
Inject the degraded sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable HPLC column for separating polar compounds (e.g., a C18 column with an aqueous mobile phase).
-
Acquire mass spectra of the eluting peaks in both positive and negative ion modes.
-
-
Data Interpretation:
-
Analyze the mass spectra of the new peaks that appear in the degraded sample.
-
Propose structures for the degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns. For instance, the expected m/z for the protonated molecule of 5-(chloromethyl)furfural ([M+H]+) would be approximately 145.01.
-
Visualizations
Validation & Comparative
A Comparative Analysis of 6-Chloro-6-deoxygalactose and 6-fluoro-6-deoxygalactose for Researchers and Drug Development Professionals
The strategic incorporation of halogens into carbohydrates offers a powerful tool for modulating their biological activity, metabolic stability, and binding affinity to target proteins. Among these, 6-deoxy-halogenated galactose derivatives are of significant interest in glycobiology and medicinal chemistry. This guide provides a detailed, data-driven comparison of two key analogs: 6-Chloro-6-deoxygalactose and 6-fluoro-6-deoxygalactose, focusing on their synthesis, properties, and potential biological implications.
Physicochemical and Biological Properties
While direct comparative studies on the biological activities of this compound and 6-fluoro-6-deoxygalactose are not extensively documented in publicly available literature, a comparison can be drawn from their synthesis and the known effects of chlorination versus fluorination in medicinal chemistry. The electronegativity and size of the halogen atom significantly influence the molecule's polarity, bond strength with the carbon backbone, and its ability to act as a leaving group or engage in hydrogen bonding.
| Property | This compound | 6-fluoro-6-deoxygalactose | Key Considerations for Drug Development |
| Molecular Formula | C6H11ClO5 | C6H11FO5 | The difference in atomic mass affects molecular weight, which can be a factor in formulation and dosimetry. |
| Molecular Weight | 198.60 g/mol | 182.15 g/mol | Lighter fluorinated compounds can sometimes exhibit improved pharmacokinetic profiles. |
| C-Halogen Bond Energy | ~338 kJ/mol (C-Cl) | ~485 kJ/mol (C-F) | The high strength of the C-F bond often imparts greater metabolic stability to fluorinated compounds. |
| Electronegativity of Halogen | 3.16 (Pauling scale) | 3.98 (Pauling scale) | The highly electronegative fluorine atom can significantly alter the electronic properties of the molecule, influencing binding interactions. |
| Van der Waals Radius of Halogen | 1.75 Å | 1.47 Å | The smaller size of fluorine makes it a better mimic for a hydroxyl group, potentially leading to stronger binding with target enzymes. |
| Biological Activity (Inferred) | May act as an inhibitor of galactose-metabolizing enzymes. The larger chlorine atom may provide steric hindrance in enzyme active sites. | Likely a more potent inhibitor of galactokinases or other galactose-processing enzymes due to its closer resemblance to galactose. | The choice of halogen can be used to fine-tune the inhibitory activity and selectivity of the compound. |
Synthesis Methodologies: A Comparative Overview
The synthesis of 6-halogenated-6-deoxygalactose derivatives typically involves the selective activation of the primary hydroxyl group at the C-6 position, followed by nucleophilic substitution with a halide ion. The choice of reagents and reaction conditions is critical to achieving good yields and avoiding unwanted side reactions.
Experimental Protocol: Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves the use of a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a base. This protocol is adapted from procedures for the selective chlorination of primary hydroxyl groups in protected monosaccharides.
Objective: To synthesize a protected form of this compound from a suitable protected galactose precursor.
Materials:
-
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
-
Sulfuryl chloride (SO2Cl2)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution to act as a base.
-
Slowly add sulfuryl chloride dropwise to the cooled solution. The reaction is typically exothermic.
-
Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,2:3,4-di-O-isopropylidene-6-chloro-6-deoxy-α-D-galactopyranose.
-
The isopropylidene protecting groups can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield this compound.
Experimental Protocol: Synthesis of 6-fluoro-6-deoxygalactose
The synthesis of 6-fluoro-6-deoxygalactose often employs a fluorinating agent like diethylaminosulfur trifluoride (DAST), which is effective for converting primary alcohols to fluorides.
Objective: To synthesize 6-fluoro-6-deoxygalactose from a protected galactose precursor.
Materials:
-
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose in anhydrous toluene and cool the solution to -40°C.
-
Slowly add DAST to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain 1,2:3,4-di-O-isopropylidene-6-fluoro-6-deoxy-α-D-galactopyranose.
-
Deprotection of the isopropylidene groups is achieved by hydrolysis in aqueous acid to afford the final product, 6-fluoro-6-deoxygalactose.
Visualizing Synthetic Pathways
The following diagrams illustrate the generalized synthetic routes for the preparation of 6-chloro- and 6-fluoro-6-deoxygalactose from a protected galactose starting material.
Caption: Synthetic route for this compound.
Caption: Synthetic route for 6-fluoro-6-deoxygalactose.
Discussion and Conclusion
The choice between this compound and 6-fluoro-6-deoxygalactose in a research or drug development context will largely be driven by the desired biological outcome. The C-F bond's strength and the small size of the fluorine atom often make fluorinated analogs more metabolically stable and better mimics of their hydroxylated counterparts. This can lead to more potent and selective enzyme inhibition. For instance, 6-fluoro-6-deoxy-D-galactose has been noted as an inhibitor of UDP-galactopyranose mutase.
Conversely, the larger chlorine atom and the more labile C-Cl bond might be advantageous in scenarios where the halogen is intended to act as a leaving group in an enzyme's active site, leading to irreversible inhibition. The different steric and electronic profiles of the two halogenated sugars also mean they will likely have distinct binding kinetics and affinities with target proteins.
A Comparative Analysis of the Biological Activities of 6-Chloro-6-deoxygalactose and Natural Galactose
This guide provides a detailed comparison of the biological activities of the synthetic sugar analogue, 6-Chloro-6-deoxygalactose, and its naturally occurring counterpart, D-galactose. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of their distinct roles and mechanisms of action within biological systems.
Introduction to Galactose and its Chlorinated Analogue
D-galactose is a naturally occurring monosaccharide and a fundamental carbohydrate in cellular metabolism. As a C-4 epimer of glucose, it plays a crucial role in energy production and is a key component in the biosynthesis of numerous macromolecules, including glycoproteins and glycolipids, which are vital for cellular recognition, signaling, and immune responses.[1][2][3] Its metabolism is primarily managed by the Leloir pathway, which converts galactose into glucose-1-phosphate, subsequently entering glycolysis.[4][5][6]
This compound is a synthetic derivative of galactose where the hydroxyl group at the C-6 position is substituted with a chlorine atom. This structural modification significantly alters its biological activity, transforming it from a metabolic fuel into a compound with inhibitory properties, most notably as an anti-spermatogenic agent.
Comparative Analysis of Biological Activities
The biological effects of natural galactose and this compound are starkly different. While galactose is essential for normal physiological functions, its chlorinated analogue acts as a metabolic inhibitor.
Natural Galactose: A Metabolic Substrate
-
Energy Metabolism: Galactose is a significant source of energy. Upon entering cells, it is phosphorylated and then converted to glucose-1-phosphate via the Leloir pathway, which can then be isomerized to glucose-6-phosphate to enter glycolysis for ATP production.[4][7] The liver is the primary site of galactose metabolism.[1][7]
-
Biosynthesis: UDP-galactose, an intermediate in the Leloir pathway, is a crucial precursor for the synthesis of glycoproteins, glycolipids, and lactose (in mammary glands).[4][5] These complex molecules are integral to cell membranes, cell-cell communication, and immune function.[1][5]
-
Cellular Function: Galactose is involved in various physiological processes, including the formation of connective tissues through its incorporation into glycosaminoglycans.[4]
This compound: A Metabolic Inhibitor
-
Antifertility Effects: The most prominent biological activity of this compound is its antifertility effect in males.[8][9] Oral administration to male rats leads to infertility by impairing the function of spermatozoa.[8][9]
-
Inhibition of Glycolysis: The mechanism underlying its antifertility action is the inhibition of glycolysis in spermatozoa.[8][9] It is believed to be metabolized to an active intermediate, (S)-3-chlorolactaldehyde, which then inhibits key glycolytic enzymes.[10] This disruption of energy production renders the sperm immobile and unable to fertilize an egg.
-
Enzyme Inhibition: Specifically, the inhibitory action targets the enzymes triose phosphate isomerase and/or glyceraldehyde 3-phosphate dehydrogenase in the glycolytic pathway.[8][9] This leads to an accumulation of upstream metabolites like glucose-6-phosphate and triose phosphates.[8][9]
Quantitative Data Summary
| Compound | Effective Antifertility Dose (Oral, Male Rat) | Primary Mechanism of Action | Target Enzymes |
| This compound | >300 µmol/kg/day | Inhibition of glycolysis in spermatozoa | Triose phosphate isomerase and/or Glyceraldehyde 3-phosphate dehydrogenase |
| Natural Galactose | Not Applicable | Serves as a substrate for energy metabolism and biosynthesis | Enzymes of the Leloir pathway and downstream metabolic pathways |
Experimental Protocols
Assessment of Antifertility Effects of this compound in Male Rats
This protocol is a generalized representation based on the methodologies implied in the cited literature.
-
Animal Model: Adult male rats of a specified strain (e.g., Wistar).
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage at varying doses (e.g., ranging from 50 to 400 µmol/kg/day) for a predetermined period (e.g., 2-4 weeks). A control group receives the vehicle only.
-
Fertility Assessment:
-
Mating studies are conducted by cohabiting treated males with untreated, fertile females.
-
Fertility is assessed by monitoring the pregnancy rate of the females.
-
-
Sperm Analysis:
-
Spermatozoa are collected from the cauda epididymidis.
-
Sperm motility and viability are assessed using standard methods (e.g., microscopic examination, vital staining).
-
-
Metabolic Studies:
-
Spermatozoa are incubated in a suitable medium (e.g., Krebs-Ringer phosphate buffer) containing a labeled substrate (e.g., [U-¹⁴C]glucose).
-
The rate of glucose oxidation is determined by measuring the production of ¹⁴CO₂.
-
Metabolite analysis is performed by lysing the spermatozoa and quantifying the intracellular concentrations of glycolytic intermediates (e.g., glucose-6-phosphate, triose phosphates) using enzymatic assays or mass spectrometry.
-
Signaling and Metabolic Pathway Diagrams
Galactose Metabolism via the Leloir Pathway
Caption: The Leloir pathway for the conversion of galactose to glucose-1-phosphate.
Inhibition of Glycolysis by a Metabolite of this compound
Caption: Inhibition of glycolysis in spermatozoa by a metabolite of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Galactose? [synapse.patsnap.com]
- 5. What is Galactose used for? [synapse.patsnap.com]
- 6. Galactose metabolism in yeast-structure and regulation of the leloir pathway enzymes and the genes encoding them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The action of (S)-alpha-chlorohydrin and 6-chloro-6-deoxyglucose on the metabolism of guinea pig spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloro-6-deoxygalactose and Other Halogenated Sugars: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, biological activities, and experimental evaluation of 6-Chloro-6-deoxygalactose and its halogenated counterparts, providing valuable insights for their application in research and therapeutic development.
This guide offers a comparative analysis of this compound and other halogenated sugars, focusing on their potential as enzyme inhibitors and their impact on cellular metabolism. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of modified carbohydrates.
Chemical and Physical Properties
Halogenated sugars are carbohydrate molecules in which one or more hydroxyl groups are replaced by a halogen atom (Fluorine, Chlorine, Bromine, or Iodine). This substitution can significantly alter the sugar's chemical and physical properties, including its reactivity, lipophilicity, and ability to participate in hydrogen bonding. These modifications, in turn, influence the biological activity of the sugar, making them promising candidates for drug development.
Below is a table summarizing the key chemical properties of this compound and other representative halogenated sugars.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Position of Halogenation |
| 6-Chloro-6-deoxy-D-galactose | C₆H₁₁ClO₅ | 198.60 | Chlorine | C6 |
| 6-Fluoro-6-deoxy-D-galactose | C₆H₁₁FO₅ | 182.15 | Fluorine | C6 |
| 6-Bromo-6-deoxy-D-glucose | C₆H₁₁BrO₅ | 243.05 | Bromine | C6 |
| 2-Iodo-2-deoxy-L-fucose | C₆H₁₁IO₄ | 302.05 | Iodine | C2 |
Biological Activity and Therapeutic Potential
Halogenated sugars have been shown to exhibit a range of biological activities, including enzyme inhibition, modulation of glucose transport, and anticancer effects. A notable area of investigation is their impact on carbohydrate metabolism, particularly glycolysis.
Inhibition of Glycolysis and Antifertility Effects
Certain 6-chloro-6-deoxysugars have demonstrated potent antifertility effects in male rats by inhibiting glycolysis in spermatozoa.[1][2] This inhibition is attributed to the targeting of two key glycolytic enzymes: Triosephosphate Isomerase (TPI) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[1][2] The disruption of these enzymes leads to an accumulation of upstream metabolites and a depletion of ATP, ultimately impairing sperm motility and function.[1][2]
The following table presents a comparative summary of the antifertility activity of various 6-chloro-6-deoxysugars, highlighting the dose-dependent nature of their effects.
| Compound | Effective Antifertility Dose in Rats (oral, per day) | Primary Enzymatic Targets |
| 6-Chloro-6-deoxyfructose | >90 µmol/kg | Triosephosphate Isomerase, Glyceraldehyde-3-Phosphate Dehydrogenase[1][2] |
| 6-Chloro-6-deoxyglucose | >120 µmol/kg | Triosephosphate Isomerase, Glyceraldehyde-3-Phosphate Dehydrogenase[1][2] |
| This compound | >300 µmol/kg | Triosephosphate Isomerase, Glyceraldehyde-3-Phosphate Dehydrogenase[1][2] |
Anticancer Potential
The altered metabolism of cancer cells, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), makes glycolytic enzymes attractive targets for anticancer therapies. Halogenated sugars, by inhibiting key enzymes in this pathway, hold promise as potential anticancer agents.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the evaluation of halogenated sugars.
Synthesis of 6-Halogenated-6-deoxy-D-galactose Derivatives
General Considerations: The synthesis of 6-halogenated-6-deoxy-D-galactose derivatives typically starts from a protected D-galactose precursor, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. The primary hydroxyl group at the C6 position is selectively activated, usually by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a halide ion.
Representative Synthesis of 6-Chloro-6-deoxy-D-galactose:
-
Protection of D-galactose: D-galactose is first protected to selectively expose the C6 hydroxyl group. A common method is the formation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose by reacting D-galactose with acetone in the presence of a catalyst like sulfuric acid.
-
Activation of the C6 Hydroxyl Group: The free primary hydroxyl group at C6 of the protected galactose is then activated. This can be achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine to form the corresponding 6-O-tosyl derivative.
-
Nucleophilic Substitution with Chloride: The 6-O-tosyl group is a good leaving group and can be displaced by a chloride ion. The tosylated compound is treated with a source of chloride ions, such as lithium chloride (LiCl), in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.
-
Deprotection: Finally, the isopropylidene protecting groups are removed by acid hydrolysis (e.g., with aqueous acetic acid or trifluoroacetic acid) to yield 6-Chloro-6-deoxy-D-galactose.
Note: Similar strategies can be employed for the synthesis of 6-bromo- and 6-iodo- derivatives by using the corresponding lithium halides. The synthesis of 6-fluoro derivatives often requires specialized fluorinating agents like diethylaminosulfur trifluoride (DAST).
Enzyme Inhibition Assays
The inhibitory activity of halogenated sugars against TPI and GAPDH can be determined using spectrophotometric assays that monitor the consumption of NADH.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay:
-
Principle: The activity of GAPDH is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.
-
Substrate solution: 3-Phosphoglyceric acid (3-PGA).
-
ATP solution.
-
Magnesium sulfate (MgSO₄) solution.
-
NADH solution.
-
3-Phosphoglyceric phosphokinase (PGK) enzyme solution.
-
GAPDH enzyme solution.
-
Halogenated sugar inhibitor solution at various concentrations.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, 3-PGA, ATP, MgSO₄, NADH, and PGK. b. Add the GAPDH enzyme solution and the halogenated sugar inhibitor at the desired concentration. c. Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate (which is generated in situ from 3-PGA and ATP by PGK). d. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. e. The rate of the reaction is calculated from the linear portion of the absorbance curve. f. Determine the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.
Triosephosphate Isomerase (TPI) Inhibition Assay:
-
Principle: The activity of TPI is measured in a coupled enzyme assay where the product of the TPI reaction, glyceraldehyde-3-phosphate, is used as a substrate for GAPDH. The rate of NADH consumption in the GAPDH reaction is proportional to the TPI activity.
-
Reagents:
-
Assay Buffer: Triethanolamine buffer, pH 7.5.
-
Substrate: Dihydroxyacetone phosphate (DHAP).
-
NADH solution.
-
Glycerol-3-phosphate dehydrogenase (GDH) to ensure the purity of the DHAP substrate.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as the coupling enzyme.
-
TPI enzyme solution.
-
Halogenated sugar inhibitor solution at various concentrations.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, DHAP, NADH, and GDH. b. Add the TPI enzyme solution and the halogenated sugar inhibitor at the desired concentration. c. Initiate the reaction by adding GAPDH. d. Monitor the decrease in absorbance at 340 nm over time. e. Calculate the TPI activity and determine the inhibitory constants as described for the GAPDH assay.
Cell-Based Assays
Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the halogenated sugar for a specified period (e.g., 24, 48, or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Glucose Uptake Assay:
-
Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into cultured cells.
-
Procedure: a. Culture cells to the desired confluency in a multi-well plate. b. Wash the cells with a glucose-free buffer. c. Incubate the cells with the halogenated sugar inhibitor for a predetermined time. d. Add the radiolabeled glucose analog and incubate for a short period (e.g., 5-10 minutes). e. Stop the uptake by washing the cells with ice-cold buffer. f. Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter. g. Normalize the radioactivity to the protein content of the cell lysate. h. Compare the glucose uptake in inhibitor-treated cells to that of untreated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of 6-chloro-6-deoxysugars on the glycolytic pathway in spermatozoa.
Caption: Inhibition of Spermatozoan Glycolysis by 6-Chloro-6-deoxysugars.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the biological activity of a novel halogenated sugar.
Caption: Workflow for the Evaluation of Novel Halogenated Sugars.
Conclusion and Future Directions
This compound and other halogenated sugars represent a promising class of compounds with the potential for therapeutic development, particularly in the areas of male contraception and oncology. Their ability to selectively inhibit key enzymes in glycolysis provides a clear mechanism of action that can be further exploited.
Future research should focus on:
-
Expanding the library of halogenated sugars: Synthesizing and screening a wider variety of halogenated sugars with different halogens, positions of halogenation, and sugar backbones will be crucial to identify compounds with improved potency and selectivity.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Establishing a clear relationship between the chemical structure of halogenated sugars and their biological activity will guide the rational design of more effective inhibitors.
-
In-depth mechanistic studies: While the inhibition of TPI and GAPDH has been identified, further studies are needed to elucidate the precise molecular interactions between the halogenated sugars and their target enzymes.
-
In vivo efficacy and toxicity studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their therapeutic efficacy and potential side effects.
By systematically addressing these research areas, the full therapeutic potential of this compound and other halogenated sugars can be realized, leading to the development of novel drugs for a range of diseases.
References
In Vitro vs. In Vivo Studies of 6-Chloro-6-deoxygalactose: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between in vitro and in vivo studies is paramount in evaluating the potential of therapeutic compounds. This guide provides a comprehensive comparison of the experimental data on 6-Chloro-6-deoxygalactose, a compound investigated for its male antifertility effects. The data presented herein is collated from various studies to offer an objective overview of its biological activity, mechanism of action, and experimental considerations.
Executive Summary
This compound, along with other 6-chloro-6-deoxysugars, has demonstrated a consistent antifertility effect in in vivo models, primarily in male rats. The mechanism of action is attributed to the inhibition of glycolysis in spermatozoa, a critical pathway for sperm motility and function. Specifically, these compounds target the enzymes glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triose phosphate isomerase. While in vivo studies have established effective antifertility dosages, detailed quantitative in vitro data on enzyme inhibition by this compound remains less defined in publicly available literature. This guide will summarize the existing data, detail relevant experimental protocols, and visualize the key pathways and workflows.
Data Presentation: Quantitative Comparison
In Vivo Antifertility Activity of 6-Chloro-6-deoxysugars in Male Rats
The following table summarizes the minimum effective oral doses of various 6-chloro-6-deoxysugars that induce infertility in male rats.
| Compound | Minimum Effective Antifertility Dose (oral, per day) | Reference |
| 6-Chloro-6-deoxyfructose | >90 µmol/kg | [1][2] |
| 6-chloro-6-deoxyglucitol | >90 µmol/kg | [1][2] |
| 6-Chloro-6-deoxyglucose | >120 µmol/kg | [1][2] |
| 6-chloro-6-deoxymannose | >120 µmol/kg | [1][2] |
| This compound | >300 µmol/kg | [1][2] |
Note: The antifertility effect was observed when administered orally to male rats.
In Vitro Data
Signaling Pathway: Inhibition of Sperm Glycolysis
This compound and its counterparts exert their antifertility effect by disrupting the energy production pathway in spermatozoa. The proposed mechanism involves the metabolic conversion of the 6-chloro-6-deoxysugar into an inhibitory compound, which then targets key enzymes in the glycolytic pathway.
Caption: Inhibition of glycolysis in spermatozoa by a metabolite of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of 6-chloro-6-deoxysugars.
In Vivo Antifertility Assay in Male Rats
-
Animal Model: Adult male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., distilled water).
-
The solution is administered orally via gavage daily for a specified period (e.g., 28 days).
-
A control group receives the vehicle only.
-
Different dose levels are tested to determine the minimum effective dose.
-
-
Fertility Assessment:
-
After the treatment period, male rats are cohabited with untreated, fertile female rats.
-
Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal smear.
-
Females are monitored for pregnancy and litter size.
-
Infertility is defined as the failure to impregnate fertile females.
-
-
Sperm Analysis:
-
At the end of the study, animals are euthanized, and sperm is collected from the cauda epididymis.
-
Sperm count, motility, and morphology are assessed.
-
In Vitro Sperm Glucose Oxidation Assay
-
Sperm Preparation:
-
Spermatozoa are collected from the cauda epididymis of treated and control rats.
-
The sperm is washed and suspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate).
-
-
Incubation:
-
Sperm suspensions are incubated in the presence of a labeled glucose substrate (e.g., [U-¹⁴C]glucose).
-
The incubation is carried out at a physiological temperature (e.g., 37°C) for a defined period.
-
-
Measurement of Glucose Oxidation:
-
The amount of ¹⁴CO₂ produced from the oxidation of labeled glucose is measured. This is typically done by trapping the evolved CO₂ in a suitable absorbent and quantifying the radioactivity using a scintillation counter.
-
A significant reduction in ¹⁴CO₂ production in the sperm from treated animals compared to controls indicates inhibition of glucose oxidation.
-
Enzyme Activity Assays (General Protocol)
Commercial colorimetric assay kits are available for measuring the activity of both glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and triose phosphate isomerase (TPI). The general principle for these assays is as follows:
-
Sample Preparation: Spermatozoa are lysed to release intracellular enzymes. The lysate is then centrifuged to remove cellular debris.
-
Assay Reaction:
-
For GAPDH activity , the assay typically measures the reduction of a substrate that leads to the formation of a colored product, which can be quantified spectrophotometrically at a specific wavelength (e.g., 450 nm).
-
For TPI activity , the assay measures the conversion of dihydroxyacetone phosphate to glyceraldehyde-3-phosphate, which is then used in a coupled enzymatic reaction to produce a colored or fluorescent product.
-
-
Data Analysis: The rate of change in absorbance or fluorescence is proportional to the enzyme activity in the sample.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antifertility effects of a compound like this compound.
Caption: Workflow for assessing the antifertility effects of this compound.
Conclusion
The available evidence strongly suggests that this compound and related 6-chloro-6-deoxysugars are effective male antifertility agents in rodent models. Their mechanism of action, the inhibition of sperm glycolysis, is well-supported by in vivo and ex vivo data. However, for a more complete understanding and to facilitate further drug development, there is a clear need for more detailed in vitro studies to quantify the direct inhibitory effects of these compounds and their metabolites on the target enzymes, GAPDH and triose phosphate isomerase. The experimental protocols and workflows outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Activities of various 6-chloro-6-deoxysugars and (S) alpha-chlorohydrin in producing spermatocoeles in rats and paralysis in mice and in inhibiting glucose metabolism in bull spermatozoa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 6-Chloro-6-deoxygalactose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 6-Chloro-6-deoxygalactose, a halogenated derivative of galactose. Due to the limited availability of direct comparative immunological studies on this compound in publicly accessible literature, this guide synthesizes information from studies on structurally related carbohydrate antigens. The quantitative data presented is illustrative, based on typical findings in anti-carbohydrate antibody cross-reactivity studies, and serves as a template for the analysis of future experimental results.
Introduction to this compound and Immunological Cross-Reactivity
This compound is a modified monosaccharide where the hydroxyl group at the C-6 position is replaced by a chlorine atom. Such modifications can significantly alter the immunogenic properties of a carbohydrate. Notably, 6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of Mycobacterium tuberculosis, suggesting its potential role as an immunogenic determinant in infectious diseases.
Cross-reactivity in immunology refers to the ability of a single antibody to recognize and bind to multiple different, though structurally similar, antigens. Understanding the cross-reactivity of antibodies targeting this compound is crucial for the development of diagnostics, vaccines, and therapeutics, as it can influence the specificity and potential off-target effects of such interventions.
Comparative Analysis of Antibody Binding to Galactose Analogs
The following table provides a hypothetical comparison of the binding of a monoclonal antibody raised against this compound to a panel of related galactose analogs. The data is presented as relative binding affinity and percentage cross-reactivity, as would be determined by Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
Table 1: Hypothetical Cross-Reactivity Data of an Anti-6-Chloro-6-deoxygalactose Antibody
| Antigen | Structure Modification at C-6 | Relative Binding Affinity (KD) | % Cross-Reactivity |
| This compound | -Cl | 1.0 x 10⁻⁷ M | 100% |
| Galactose | -OH | 5.0 x 10⁻⁵ M | 0.2% |
| 6-Deoxygalactose (Fucose) | -H | 2.5 x 10⁻⁶ M | 4% |
| 6-Bromo-6-deoxygalactose | -Br | 1.5 x 10⁻⁷ M | 67% |
| 6-Fluoro-6-deoxygalactose | -F | 8.0 x 10⁻⁷ M | 12.5% |
| 6-Azido-6-deoxygalactose | -N₃ | 3.0 x 10⁻⁶ M | 3.3% |
Note: The data in this table is illustrative and intended to represent the type of results obtained from cross-reactivity studies. Actual experimental values may vary.
Experimental Protocols for Cross-Reactivity Assessment
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol describes a competitive ELISA to determine the cross-reactivity of an antibody against various carbohydrate antigens.
Materials:
-
96-well microtiter plates
-
Antigen for coating (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody (specific to this compound)
-
HRP-conjugated secondary antibody
-
Competitor antigens (galactose and its derivatives)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the antigen-BSA conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competitor antigens. In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the competitor antigens for 1 hour at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: The percentage of inhibition is calculated for each competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined. Cross-reactivity is calculated as (IC50 of this compound / IC50 of competitor antigen) x 100%.
Glycan Microarray Analysis
Glycan microarrays provide a high-throughput method to assess the specificity of anti-carbohydrate antibodies against a large panel of different glycans.
Procedure:
-
Array Fabrication: Structurally diverse glycans, including this compound and other galactose analogs, are covalently printed onto a chemically activated glass slide.
-
Blocking: The microarray slide is blocked to prevent non-specific binding.
-
Antibody Incubation: The slide is incubated with a fluorescently labeled primary antibody or with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Washing: The slide is washed to remove unbound antibodies.
-
Scanning: The microarray is scanned using a fluorescence scanner to detect the binding of the antibody to each glycan spot.
-
Data Analysis: The fluorescence intensity of each spot is quantified, providing a profile of the antibody's binding specificity across the arrayed glycans.
Signaling Pathways and Experimental Workflows
The interaction of an antibody with a carbohydrate antigen on a cell surface can trigger various downstream signaling pathways, leading to different cellular responses.
Safety Operating Guide
Proper Disposal of 6-Chloro-6-deoxygalactose: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for 6-chloro-6-deoxygalactose. Although some safety data sheets for similar sugar compounds, such as D-(+)-Galactose, indicate no known OSHA hazards, the chlorinated nature of this compound warrants careful handling.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] In case of accidental contact, follow standard first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Flush eyes with water as a precaution.[1]
-
Ingestion: Rinse mouth with water and seek medical attention if feeling unwell.[1][2]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification: Treat this compound as a chemical waste product. Do not dispose of it in regular trash or down the drain unless explicitly permitted by local regulations and your institution's Environmental Health & Safety (EHS) office.[5][6]
2. Container Selection and Management:
-
Primary Container: If possible, use the original manufacturer's container for disposal.[7][8] If the original container is compromised or unavailable, select a new, compatible container that is in good condition with no leaks or cracks.[6] The container must have a secure, leak-proof screw-on cap; corks or parafilm are not acceptable closures.[7]
-
Container Filling: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion.[9] Keep the container closed except when adding waste.[6][7]
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[6]
3. Labeling: Properly label the waste container immediately. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]
-
A clear indication of the associated hazards (e.g., "Toxic," "Handle with Care").
-
The date when the waste was first added to the container.[9]
4. Storage and Segregation:
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a labeled section of a benchtop or a chemical fume hood.[9]
-
Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan.[7] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[7] This measure is crucial for capturing any potential leaks or spills.
-
Incompatible Materials: Segregate this compound waste from incompatible materials. Store it away from strong oxidizing agents, acids, and bases.[4][9]
5. Requesting Disposal: Contact your institution's EHS office to request a hazardous waste collection. Be aware of the time and quantity limits for waste accumulation in your SAA. Typically, hazardous waste must be collected within 90 days of the start date on the label.[7] Some institutions may have quantity limits, such as a maximum of 55 gallons of any individual hazardous waste.[7]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source |
| Secondary Containment Capacity | Must hold 110% of the primary container's volume. | [7] |
| Waste Accumulation Time Limit | Must be collected within 90 days from the start date. | [7] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [7] |
| pH for Drain Disposal (General) | Between 5.5 and 10.5 (if permitted for the substance). | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-Chloro-6-deoxygalactose
Essential Safety and Handling Guide for 6-Chloro-6-deoxygalactose
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be used with side protection to shield against dust and splashes. |
| Skin Protection | Gloves | Nitrile rubber gloves are recommended. A thickness of >0.11 mm is advised. Always inspect gloves before use and use proper removal techniques. |
| Lab Coat | A standard lab coat should be worn to protect street clothing. | |
| Respiratory Protection | Particulate Respirator | Necessary when dust formation is likely. A P1 particulate filter, which filters at least 80% of airborne particles, is recommended. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Ventilation | Use only in well-ventilated areas. If in a laboratory setting, a chemical hygiene plan should be followed. |
| Handling Practices | Avoid contact with skin, eyes, and clothing. Do not inhale dust, fumes, or aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, strong acids, and strong bases. |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed individual to fresh air. If discomfort or irritation persists, seek medical advice. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth. If the person feels unwell, call a doctor. |
Spill and Disposal Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
| Procedure | Description |
| Spill Containment | Cover drains to prevent entry into the sewage system. |
| Spill Cleanup | Take up the material mechanically and place it in appropriate containers for disposal. Avoid generating dust. |
| Waste Disposal | Product and containers must not be disposed of with household garbage. Do not allow the product to reach the sewage system or open water. Disposal must be in accordance with applicable regulatory entities. |
Visual Workflow Guides
To further clarify the procedural steps for handling and emergencies, the following diagrams provide a clear, step-by-step visual guide.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
